molecular formula C9H5F2NO2 B1377463 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 1443981-83-6

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B1377463
CAS No.: 1443981-83-6
M. Wt: 197.14 g/mol
InChI Key: CNHMPGXYLZDVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-difluoroisoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHMPGXYLZDVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262042
Record name 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-83-6
Record name 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathways for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Introduction

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 1,2,3,4-tetrahydroisoquinoline-1,3-dione scaffold is a key structural motif in various pharmacologically active compounds. The introduction of a gem-difluoro group at the C4 position of this scaffold is anticipated to impart unique electronic and conformational constraints, making 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione a molecule of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The proposed strategy is based on established and well-documented chemical transformations, ensuring a high degree of confidence in its feasibility. The guide is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the chosen synthetic route and the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Approach

This strategy is advantageous as it leverages the well-established reactivity of the methylene group at the C4 position, which is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic fluorination.

Overall Synthetic Pathway

The proposed synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a two-step process starting from homophthalic anhydride and an appropriate amine.

Overall Synthesis Homophthalic_Anhydride Homophthalic Anhydride Precursor 1,2,3,4-Tetrahydroisoquinoline- 1,3-dione Homophthalic_Anhydride->Precursor Step 1: Condensation Amine R-NH2 Amine->Precursor Target 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline- 1,3-dione Precursor->Target Step 2: Difluorination Fluorinating_Agent Electrophilic Fluorinating Agent Fluorinating_Agent->Target

Caption: Overall two-step synthetic route to the target compound.

Step 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline-1,3-dione Precursor

The initial step involves the synthesis of the core heterocyclic structure. This is achieved through the condensation of homophthalic anhydride with an amine. The choice of amine (R-NH₂) will determine the substituent on the nitrogen atom of the final product. For the synthesis of the parent compound (N-H), ammonia or a protected form of ammonia can be used. For N-substituted derivatives, a primary amine is employed.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a carboxylate and an amide. Subsequent intramolecular cyclization with the elimination of a water molecule yields the desired dione.

Step 1 Mechanism cluster_0 Nucleophilic Attack and Ring Opening cluster_1 Intramolecular Cyclization Homophthalic_Anhydride Intermediate_1 Ring-opened intermediate Homophthalic_Anhydride->Intermediate_1 Amine R-NH₂ Amine->Intermediate_1 Intermediate_2 Tetrahedral intermediate Intermediate_1->Intermediate_2 Precursor 1,2,3,4-Tetrahydroisoquinoline-1,3-dione Intermediate_2->Precursor - H₂O Step 2 Mechanism cluster_0 First Fluorination cluster_1 Second Fluorination Precursor 1,3-Dione Precursor Enolate Enolate Precursor->Enolate Base (optional) Monofluoro 4-Fluoro Intermediate Enolate->Monofluoro Selectfluor Selectfluor® Selectfluor->Monofluoro Enolate_2 Fluoroenolate Monofluoro->Enolate_2 Target 4,4-Difluoro Product Enolate_2->Target Selectfluor_2 Selectfluor® Selectfluor_2->Target

An In-Depth Technical Guide to the Solubility and Stability Profile of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for determining the solubility and stability profile of the novel chemical entity, 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. As no public data for this specific molecule exists, this guide synthesizes foundational chemical principles with industry-standard methodologies to establish a robust framework for its characterization. We will first present a predictive analysis of its physicochemical properties based on its unique structural motifs—a gem-difluoro group, a tetrahydroisoquinoline core, and a cyclic imide (dione) functionality. This theoretical assessment is followed by detailed, step-by-step experimental protocols for quantifying both kinetic and thermodynamic solubility, and for performing comprehensive forced degradation studies in line with ICH guidelines. The causality behind experimental choices, the establishment of self-validating analytical systems, and the integration of authoritative references are central pillars of this guide, designed to equip researchers with the necessary tools to thoroughly evaluate this promising scaffold.

Introduction to the Target Molecule: A Structural Rationale

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a unique heterocyclic compound featuring three key structural elements that will govern its pharmaceutical properties. Understanding their individual and combined influence is paramount to predicting and interpreting its solubility and stability.

  • The Tetrahydroisoquinoline (THIQ) Scaffold: The THIQ core is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its partially saturated nature provides a three-dimensional geometry that can be advantageous for target binding compared to planar aromatic systems.

  • The Cyclic Imide (1,3-Dione) Functionality: The 1,3-dione system within the isoquinoline ring forms a cyclic imide. Imides are polar functional groups capable of acting as hydrogen bond acceptors and, in this case with an N-H proton, a hydrogen bond donor.[2] Unlike the more reactive acid anhydrides, imides generally exhibit greater resistance to hydrolysis, a critical factor for stability in aqueous environments.[2][3]

  • The Gem-Difluoro Group at C4: The introduction of a gem-difluoro (CF₂) group at the benzylic position is a strategic chemical modification. Fluorine's high electronegativity can profoundly alter a molecule's physicochemical properties, including acidity/basicity, lipophilicity, and metabolic stability.[4][5] The C-F bond is exceptionally strong, and gem-difluorination at a metabolically susceptible position can block enzymatic degradation, thereby enhancing pharmacokinetic profiles.[4]

Given the novelty of this specific combination of motifs, a systematic experimental evaluation is essential. This guide outlines the necessary protocols to build a comprehensive physicochemical profile from the ground up.

Predicted Physicochemical Profile: A Mechanistic Hypothesis

Before embarking on experimental work, we can formulate a hypothesis regarding the likely solubility and stability characteristics of the target molecule based on its constituent parts.

Predicted Solubility

A molecule's aqueous solubility is a balance between its crystal lattice energy (for solids) and its solvation energy. The interplay between the lipophilic aromatic ring and the polar functional groups will be critical.

  • Influence of Fluorination: The gem-difluoro group has a complex effect. While highly electronegative, the CF₂ moiety can increase lipophilicity (LogP) compared to its non-fluorinated counterpart due to the shielding of the carbon backbone.[4][5] However, conformational changes induced by fluorination can sometimes disrupt crystal packing, which may improve solubility.[6][7]

  • Influence of the Imide Group: The polar imide group, with its capacity for hydrogen bonding, is expected to contribute favorably to aqueous solubility.[2][3]

  • Overall Hypothesis: It is predicted that 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione will exhibit low to moderate aqueous solubility . The lipophilic nature of the benzene ring and the potential LogP-increasing effect of the CF₂ group may counteract the solubilizing contribution of the polar imide. Therefore, precise experimental determination is crucial.

Predicted Stability Profile

The molecule's stability will be assessed against hydrolytic, oxidative, thermal, and photolytic stress.

  • Hydrolytic Stability: The cyclic imide is the most likely site of hydrolysis. Imides are significantly more stable than anhydrides but can undergo ring-opening under harsh acidic or basic conditions to yield the corresponding dicarboxylic acid.[8][9] We predict the compound will be stable at neutral pH but may show degradation under strong acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, particularly with heat.

  • Oxidative Stability: The tetrahydroisoquinoline ring system, particularly the benzylic positions and the nitrogen atom, could be susceptible to oxidation. However, the gem-difluorination at C4 blocks a primary site of potential oxidative metabolism. We predict moderate stability under oxidative stress (e.g., H₂O₂), with potential for N-oxidation or aromatic ring oxidation.

  • Thermal Stability: The tetrahydroisoquinoline scaffold is generally thermally stable. The high melting points often associated with crystalline imides suggest good solid-state thermal stability.

  • Photostability: The presence of the aromatic chromophore suggests a potential for degradation upon exposure to UV light, a common liability for aromatic compounds.[10][11] Photolytic degradation pathways could be complex.

Section 1: Comprehensive Solubility Profiling Protocol

A tiered approach to solubility assessment is recommended, starting with high-throughput kinetic analysis and progressing to definitive thermodynamic measurement for lead candidates.[12][13]

Causality Behind the Approach
  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically when a DMSO stock solution is rapidly diluted into an aqueous buffer.[14][15] It is invaluable during early-stage discovery to quickly flag compounds with potential solubility liabilities from a large set of synthesized molecules.[12]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[16][17] This data is critical for late-stage discovery and preclinical development to understand true bioavailability limits and inform formulation strategies.

Experimental Protocol: Kinetic Solubility (Nephelometry)

This protocol measures the light scattered by precipitated particles as an indicator of insolubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione in 100% DMSO.

  • Plate Setup: In a clear-bottom 96-well microplate, dispense 2 µL of the DMSO stock solution into designated wells. Prepare a serial dilution series in DMSO for a standard curve.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow for precipitation.[15]

  • Measurement: Read the plate on a nephelometer to measure the extent of light scattering.

  • Data Analysis: Quantify the solubility by comparing the light scattering of the test compound against a standard curve of a compound with known insolubility or by identifying the concentration at which precipitation begins.[18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method ensures that equilibrium is reached between the solid compound and the solution.

Methodology:

  • Compound Addition: Add an excess amount of solid 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (e.g., 1-2 mg) to a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or Simulated Intestinal Fluid) to the vial.[14]

  • Equilibration: Seal the vial and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][16]

  • Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved solid.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[16][19]

  • Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility in µg/mL or µM.

Data Presentation: Solubility Profile

Summarize all solubility data in a clear, structured table.

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
KineticPBS7.425[Insert Data][Insert Data]Nephelometry
ThermodynamicPBS7.425[Insert Data][Insert Data]HPLC-UV
ThermodynamicSGF (pH 1.2)1.237[Insert Data][Insert Data]HPLC-UV
ThermodynamicFaSSIF (pH 6.5)6.537[Insert Data][Insert Data]HPLC-UV
Visualization: Solubility Assessment Workflow

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase stock 10 mM Stock in DMSO kinetic_assay Kinetic Solubility Assay (Nephelometry/UV) stock->kinetic_assay Dilute into Aqueous Buffer data_k data_k kinetic_assay->data_k High-Throughput Screening Data thermo_assay Thermodynamic Solubility (Shake-Flask) kinetic_assay->thermo_assay Inform Selection of High-Priority Compounds solid Solid Compound solid->thermo_assay Equilibrate 24-48h in Buffer analysis_t analysis_t thermo_assay->analysis_t Filter & Quantify (HPLC-UV/MS) data_t data_t analysis_t->data_t Definitive Equilibrium Solubility Data

Caption: Workflow for solubility characterization.

Section 2: Comprehensive Stability Assessment Protocol

Forced degradation studies are a regulatory requirement designed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[20][21] These studies are critical for developing a stability-indicating analytical method, which is a cornerstone of quality control.[21][22]

Causality Behind the Approach

The goal is to subject the molecule to stress conditions more severe than those it would experience during manufacturing or storage to accelerate degradation.[23] By exposing the compound to acid, base, oxidants, light, and heat, we can proactively identify potential liabilities and ensure our analytical methods can detect any impurities that might form over the product's shelf-life.[24] A degradation of 5-20% is typically targeted to ensure sufficient degradants are formed for analysis without completely destroying the parent molecule.[24]

Prerequisite: Stability-Indicating Analytical Method

A validated HPLC method (UV or MS detection) is required. This method must be able to separate the intact parent compound from all process impurities and degradation products.[25][26] The success of this method is confirmed by analyzing the samples from the forced degradation study and demonstrating that the parent peak is resolved from all newly formed peaks (peak purity analysis).

Experimental Protocols: Forced Degradation Studies

Methodology (General):

  • Prepare solutions of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione at a known concentration (e.g., 1 mg/mL) in the specified stressor solution.

  • Include a control sample (dissolved in the same co-solvent/water mixture but without the stressor) kept at ambient temperature in the dark.

  • Expose the test samples to the conditions below.

  • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by the stability-indicating HPLC method.

Specific Stress Conditions:

  • Acid Hydrolysis: Dissolve in 0.1 M HCl. Incubate at 60°C.[21]

  • Base Hydrolysis: Dissolve in 0.1 M NaOH. Incubate at 60°C.[21]

  • Neutral Hydrolysis: Dissolve in water. Incubate at 60°C.

  • Oxidative Degradation: Dissolve in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[21]

  • Thermal Degradation (Solid State): Expose solid compound to 80°C in a controlled oven.[21]

  • Photostability (Solid State): Expose solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21]

Data Presentation: Stability Profile

Summarize the results in a table, reporting the percentage of the parent compound remaining and noting the formation of any major degradation products.

Stress ConditionTime (hours)Parent Remaining (%)No. of Degradants >0.1%RRT of Major Degradant(s)
Control (RT, dark)48100.00N/A
0.1 M HCl, 60°C24[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60°C24[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24[Insert Data][Insert Data][Insert Data]
Dry Heat, 80°C48[Insert Data][Insert Data][Insert Data]
Photostability (ICH)-[Insert Data][Insert Data][Insert Data]

RRT = Relative Retention Time

Visualization: Forced Degradation Workflow

G cluster_stress Parallel Stress Conditions (ICH Q1A/Q1B) start Test Compound (Solid & Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (Solid, ICH Q1B) start->photo analysis Sample at Time Points Neutralize / Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analysis by Stability-Indicating HPLC-UV/MS analysis->hplc report Report Generation: - % Parent Remaining - Degradation Profile - Mass Balance hplc->report

Caption: Workflow for forced degradation stability studies.

Conclusion and Forward Recommendations

This guide provides a robust, predictive, and methodological framework for characterizing the solubility and stability of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The unique combination of a gem-difluoro group and a cyclic imide on a tetrahydroisoquinoline scaffold suggests a molecule with potentially enhanced metabolic stability but with solubility that requires careful experimental determination.

By executing the detailed protocols for kinetic and thermodynamic solubility, researchers can confidently assess its dissolution behavior in various biorelevant media. The forced degradation studies will not only reveal the molecule's intrinsic stability and potential degradation pathways but are also essential for the development and validation of a quality control analytical method. The data generated from these studies will be fundamental to guiding any future drug development efforts involving this novel and promising chemical entity.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro-Global CRDMO.[14]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from Inventiva Pharma.[12]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec.[15]

  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(20), 5737-5743.[27]

  • Veerareddy, P. R., & Vemula, S. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from a relevant pharmaceutical resource.[24]

  • Kaur, H., Kumar, V., & Singh, D. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12658-12685.[1]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science.[25]

  • McNeill, K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10466-10476.[10]

  • Shvartsbart, A., & Martin, S. F. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 143(39), 16051-16063.[28]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm.[18]

  • Holing, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(8), 6064-6077.[4]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec.[16]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from Sciforum.[13]

  • ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH.[20]

  • MDPI. (2020). Heterocycles in Medicinal Chemistry. Retrieved from MDPI.[29]

  • Thorson, M. R., et al. (2012). Cyclic Imide Dioximes: Formation and Hydrolytic Stability. Industrial & Engineering Chemistry Research, 51(22), 7598-7605.[8]

  • Glidden, M. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.[6]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.[21]

  • McNeill, K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate.[11]

  • Chemistry Stack Exchange. (2013). Are dicarbonyl amides stable in water?. Retrieved from Chemistry Stack Exchange.[3]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from Alwsci.[26]

  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from ResearchGate.[5]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from Purdue e-Pubs.[19]

  • Wikipedia. (n.d.). Imide. Retrieved from Wikipedia.[2]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from EMA.[22]

  • Pharmaceutical Technology. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from Pharmaceutical Technology.[23]

  • National Institutes of Health. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from NIH.[7]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex.[17]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction. YouTube.[9]

  • MIT OpenCourseWare. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from MIT.[30]

Sources

Methodological & Application

Application Note: Synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (4,4-difluorohomophthalimide). This moiety is a critical bioisostere in medicinal chemistry, often utilized to modulate the pKa of the imide functionality and block metabolic oxidation at the benzylic position (C4).

The protocol utilizes Selectfluor® (F-TEDA-BF4) as the electrophilic fluorinating agent. Unlike traditional methods using perchloryl fluoride (


) or elemental fluorine (

), which pose severe safety hazards, this method offers a high safety profile, operational simplicity, and excellent atom economy.
Key Advantages of This Protocol
  • Safety: Eliminates the use of gaseous fluorinating agents.

  • Selectivity: High specificity for the activated methylene position (C4) between the carbonyls.

  • Scalability: Suitable for gram-to-multigram scale synthesis with standard laboratory glassware.

Strategic Rationale & Mechanism

Chemical Strategy

The starting material, 1,2,3,4-tetrahydroisoquinoline-1,3-dione (homophthalimide), possesses a highly acidic methylene group at the C4 position (


) flanked by two carbonyl groups. This 1,3-dicarbonyl system exists in equilibrium with its enol tautomer. The synthetic strategy exploits this enolization to facilitate an electrophilic attack by the 

-fluoroammonium cation of Selectfluor.
Reaction Mechanism

The transformation proceeds via a stepwise radical-cation or


-type mechanism (depending on specific conditions), involving two sequential fluorination events.
  • First Fluorination: Rapid enolization followed by electrophilic fluorination yields the 4-monofluoro intermediate.

  • Second Fluorination: The introduction of the first fluorine atom is electron-withdrawing, which destabilizes the developing positive charge in the transition state and lowers the enol concentration. Consequently, the second fluorination is kinetically slower and requires thermal activation (reflux).

Mechanistic Pathway (DOT Diagram)

FluorinationMechanism SM Homophthalimide (C4-Methylene) Enol1 Enol Tautomer SM->Enol1 Tautomerization TS1 [Transition State 1] Enol1->TS1 + Selectfluor Mono 4-Monofluoro Intermediate TS1->Mono - H-TEDA Enol2 Fluoro-Enol (Less Stable) Mono->Enol2 Slow Tautomerization Prod 4,4-Difluoro Product Enol2->Prod + Selectfluor (Reflux Required) Selectfluor Selectfluor (F+)

Figure 1: Stepwise electrophilic fluorination mechanism. Note the kinetic barrier to the second fluorination step.

Experimental Protocol

Materials & Equipment
Reagent/SolventCAS NumberPurityRole
1,2,3,4-Tetrahydroisoquinoline-1,3-dione88-97-1>98%Substrate
Selectfluor®140681-55-6>95%Fluorine Source
Acetonitrile (MeCN)75-05-8AnhydrousSolvent
Ethyl Acetate (EtOAc)141-78-6ACS GradeExtraction
Sodium Sulfate (

)
7757-82-6AnhydrousDrying Agent
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Homophthalimide (1.61 g, 10.0 mmol).

  • Add Acetonitrile (50 mL) to the flask. Ensure the substrate is fully dissolved or well-suspended.

    • Note: Anhydrous MeCN is preferred to minimize side reactions, though Selectfluor is relatively water-tolerant.

Step 2: Reagent Addition
  • Add Selectfluor (8.86 g, 25.0 mmol, 2.5 equiv) in a single portion at room temperature.

    • Observation: The suspension may turn slightly yellow. Selectfluor has limited solubility in MeCN at RT but will dissolve upon heating.

Step 3: Thermal Activation
  • Place the reaction vessel in a pre-heated oil bath at 85°C .

  • Stir vigorously under reflux for 12–16 hours .

    • Critical Control Point: Monitoring is essential. The first fluorine adds rapidly (< 1 hour). The second fluorine requires sustained reflux.

Step 4: Reaction Monitoring (IPC)
  • TLC Method: Silica gel, 30% EtOAc in Hexanes.

    • 
       (SM) 
      
      
      
    • 
       (Mono) 
      
      
      
    • 
       (Difluoro Product) 
      
      
      
      (Stains weakly UV, use
      
      
      or Iodine if necessary).
  • NMR Check (Recommended): Take a 50

    
     aliquot, evaporate, and dissolve in 
    
    
    
    .
    • Look for the disappearance of the singlet at

      
       ppm (C4-methylene).
      
    • The product will show no protons at the C4 position.

Step 5: Workup
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel to remove the insoluble byproduct (H-TEDA-BF4 salt). Rinse the filter cake with cold MeCN (10 mL).

  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

    • Purpose: This removes residual Selectfluor and tetrafluoroborate salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 6: Purification
  • The crude material is often pure enough for use (>90%).

  • Recrystallization: If higher purity is required, recrystallize from a mixture of Ethanol/Hexanes (1:3) .

  • Yield: Expected yield is 75–85% (approx. 1.5 – 1.7 g).

Analytical Data & Validation

To validate the synthesis, compare spectral data against the following expected values:

Analytical MethodExpected Signal Characteristics

NMR
(

, 400 MHz)

8.25 (dd, 1H, Ar-H), 7.75 (td, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 8.80 (br s, 1H, NH). Crucially: Absence of signals at

3.5-4.5 ppm.

NMR
(

, 376 MHz)

-105 to -115 ppm (Singlet). Indicates equivalent gem-difluorines.[1][2][3]
MS (ESI)

calculated for

: 196.02.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reaction (Monofluoro Impurity):

    • Cause: Temperature too low or reaction time too short.

    • Solution: Add 0.5 equiv additional Selectfluor and extend reflux by 4 hours.

  • Ring Opening:

    • Cause: Hydrolysis due to excessive water in the solvent during reflux.

    • Solution: Use anhydrous MeCN and attach a drying tube (

      
      ) to the condenser.
      
Workflow Logic Diagram

Workflow Start Start: Homophthalimide + MeCN AddReagent Add Selectfluor (2.5 eq) Start->AddReagent Reflux Reflux at 85°C (12-16 hours) AddReagent->Reflux Check IPC: NMR/TLC (Check for C4-H disappearance) Reflux->Check Check->Reflux Incomplete (+0.5 eq Selectfluor) Workup Filter Byproduct Extract w/ EtOAc/Water Check->Workup Complete Purify Recrystallize (EtOH/Hexanes) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • Selectfluor: While safer than

    
    , it is an oxidant. Avoid contact with strong reducing agents. It is hygroscopic; store in a desiccator.
    
  • HF Generation: Although Selectfluor does not release HF gas directly, the byproduct (H-TEDA-BF4) is acidic. In the presence of moisture, trace HF may form. Use glass vessels (borosilicate is generally resistant to these trace levels) but avoid prolonged storage of the reaction mixture in glass.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood.

References

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A new, versatile, and safe source of electrophilic fluorine. Journal of Fluorine Chemistry, 57(1-3), 292.

  • Reddy, V. P., et al. (2005).[1] Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and Pyridinium Polyhydrogen Fluoride.[1][3] Chemical Communications, (5), 654-656.[1]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[2] Synthesis, 2002(17), 2561-2578. (Context on fluorination alternatives).

  • Air Products and Chemicals, Inc. Selectfluor® Fluorinating Reagent User Guide. (General handling and stoichiometry data).

Sources

Application Notes and Protocols: 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione as a Chemical Probe for Investigating Cysteine Protease Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Novel Tool for Interrogating Cysteine Protease Function

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The isoquinoline-1,3-dione moiety, in particular, has been investigated for its potential as an inhibitor of various enzymes. The introduction of a gem-difluoro group at the 4-position of the tetrahydroisoquinoline-1,3-dione core is a strategic modification designed to enhance the molecule's potential as a chemical probe.

The presence of the electron-withdrawing fluorine atoms is anticipated to modulate the electrophilicity of the adjacent carbonyl group, potentially making it a more effective covalent inhibitor of nucleophilic residues in enzyme active sites, such as the cysteine in cysteine proteases. Furthermore, gem-difluorination can influence the conformational properties of the ring system and improve metabolic stability, desirable attributes for a chemical probe.[3][4]

This document provides detailed application notes and protocols for the use of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione as a chemical probe for the investigation of cysteine protease activity. The protocols outlined herein are based on established methodologies for the synthesis, characterization, and application of novel chemical probes.

II. Physicochemical Properties

A summary of the predicted physicochemical properties of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is provided in the table below. These properties are calculated and may vary from experimentally determined values.

PropertyPredicted Value
Molecular Formula C₉H₇F₂NO₂
Molecular Weight 211.16 g/mol
logP 1.2
Topological Polar Surface Area 46.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

III. Proposed Mechanism of Action: Covalent Inhibition of Cysteine Proteases

We hypothesize that 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione acts as an irreversible covalent inhibitor of cysteine proteases. The catalytic cysteine residue in the active site of these enzymes is a potent nucleophile. The electron-withdrawing effect of the gem-difluoro group at the C4 position enhances the electrophilicity of the C1 carbonyl carbon. This heightened electrophilicity facilitates a nucleophilic attack by the thiolate of the active site cysteine, leading to the formation of a stable thioester covalent bond. This covalent modification of the enzyme's active site results in its irreversible inhibition.

The proposed mechanism of action is depicted in the following diagram:

G Probe 4,4-Difluoro-1,2,3,4- tetrahydroisoquinoline-1,3-dione NucleophilicAttack Nucleophilic Attack by Cysteine Thiolate Probe->NucleophilicAttack Electrophilic C1 Carbonyl CysteineProtease Cysteine Protease (Active Site Cysteine) CysteineProtease->NucleophilicAttack Nucleophilic Thiolate CovalentAdduct Stable Covalent Thioester Adduct NucleophilicAttack->CovalentAdduct Covalent Bond Formation EnzymeInhibition Irreversible Enzyme Inhibition CovalentAdduct->EnzymeInhibition DownstreamEffects Inhibition of Downstream Cellular Processes EnzymeInhibition->DownstreamEffects Blocks Substrate Processing

Caption: Proposed mechanism of covalent inhibition of cysteine proteases.

IV. Application Notes

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be utilized as a versatile chemical probe in a variety of research applications, including:

  • Enzyme Activity Profiling: To identify and characterize novel cysteine proteases in complex biological samples.

  • Target Validation: To confirm the role of specific cysteine proteases in cellular pathways and disease models.

  • High-Throughput Screening: As a positive control or reference compound in screens for novel cysteine protease inhibitors.

  • Mechanism of Action Studies: To investigate the catalytic mechanism of cysteine proteases and the role of the active site cysteine.

V. Experimental Protocols

A. Proposed Synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

The following is a proposed synthetic route for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, based on established methods for the synthesis of related fluorinated heterocycles.[5]

G Start Homophthalic Anhydride Step1 Ring Opening with Ammonia Start->Step1 Intermediate1 Homophthalamic Acid Step1->Intermediate1 Step2 Fluorination (e.g., Selectfluor®) Intermediate1->Step2 Intermediate2 4,4-Difluorohomophthalamic Acid Step2->Intermediate2 Step3 Cyclization (e.g., Acetic Anhydride) Intermediate2->Step3 Product 4,4-Difluoro-1,2,3,4- tetrahydroisoquinoline-1,3-dione Step3->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Ring Opening: Dissolve homophthalic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a solution of aqueous ammonia (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Acidification and Extraction: Acidify the reaction mixture with 1 M HCl to pH 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain homophthalamic acid.

  • Fluorination: Dissolve homophthalamic acid (1.0 eq) in a suitable solvent such as acetonitrile. Add Selectfluor® (2.2 eq) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃). Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude 4,4-difluorohomophthalamic acid in acetic anhydride. Heat the mixture to 100 °C for 3 hours.

  • Purification: Cool the reaction mixture to room temperature and pour it into ice water. Collect the precipitate by filtration and wash with cold water. Recrystallize the solid from ethanol to yield pure 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

B. In Vitro Characterization of the Chemical Probe

It is crucial to characterize the purity and stability of the synthesized probe before its use in biological assays.[6][7]

1. Purity Assessment (LC-MS and ¹⁹F NMR):

  • LC-MS: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze by reverse-phase liquid chromatography-mass spectrometry (LC-MS) to determine purity and confirm the molecular weight. The purity should be >95%.

  • ¹⁹F NMR: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆). Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.

2. Stability Assay:

  • Prepare a stock solution of the probe in DMSO.

  • Dilute the stock solution to the final assay concentration in the relevant biological buffer (e.g., PBS, cell culture medium).

  • Incubate the solution at 37 °C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, analyze the sample by LC-MS to quantify the amount of intact probe remaining. The probe should exhibit sufficient stability for the duration of the planned experiments (>80% remaining at the final time point is recommended).[7]

C. In Vitro Cysteine Protease Inhibition Assay (e.g., Papain)

This protocol describes a general fluorescence-based assay to determine the inhibitory potency of the chemical probe against a model cysteine protease, papain.

Materials:

  • Papain (from papaya latex)

  • Fluorescent substrate (e.g., Z-FR-AMC)

  • Assay buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5

  • 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (test compound)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL stock solution of papain in assay buffer.

    • Prepare a 1 mM stock solution of the fluorescent substrate in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 2 µL of a serial dilution of the test compound in DMSO to the appropriate wells (final concentrations ranging from, for example, 100 µM to 1 nM). Add 2 µL of DMSO to the control wells.

    • Add 25 µL of a diluted papain solution (e.g., 10 µg/mL in assay buffer) to all wells.

    • Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate (e.g., 10 µM in assay buffer) to all wells.

    • Immediately measure the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

D. Cell-Based Assay: Inhibition of Intracellular Cysteine Protease Activity

This protocol uses a cell-permeable cysteine protease substrate to assess the ability of the probe to inhibit its target in a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell-permeable fluorogenic cysteine protease substrate (e.g., a cell-permeable version of a cathepsin substrate)

  • 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

  • DMSO

  • 96-well clear-bottom black microplate

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chemical probe (e.g., 50 µM to 100 nM) in fresh cell culture medium. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37 °C in a 5% CO₂ incubator.

  • Substrate Loading: Remove the medium and add the cell-permeable fluorogenic substrate at its recommended concentration in serum-free medium.

  • Incubation with Substrate: Incubate the cells for 1 hour at 37 °C.

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: Normalize the fluorescence signal to the DMSO control and plot the percentage of inhibition versus the probe concentration to determine the cellular EC₅₀.

VI. Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting
Low purity of synthesized compound Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, reagents). Use alternative purification methods (e.g., column chromatography).
Probe is unstable in assay buffer Degradation of the compound.Use a more stable buffer system. Shorten the incubation time. Confirm stability at different pH values.
High IC₅₀ in the in vitro assay The probe is not a potent inhibitor of the target enzyme. The enzyme concentration is too high.Test against a panel of different cysteine proteases. Optimize the enzyme concentration in the assay.
No cellular activity observed Poor cell permeability. The probe is rapidly metabolized or effluxed. The target enzyme is not active under the assay conditions.Assess cell permeability using a PAMPA assay. Co-incubate with known efflux pump inhibitors. Ensure the target enzyme is expressed and active in the chosen cell line.
High background fluorescence Autofluorescence of the compound or cell culture medium.Measure the fluorescence of the compound alone. Use phenol red-free medium for the assay.

VII. References

  • Kiss, L. A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform.

  • Trukhanova, Y. A., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules2021 , 26(22), 6925.

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science2024 .

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.

  • Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Journal of the American Chemical Society2024 .

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules2010 , 15(10), 6982-6997.

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.

  • Guidelines for characterization of probes to be used in animals. Chemical Probes Portal.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2024 , 29(1), 1.

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules2023 , 28(1), 1.

  • Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. RSC Advances2023 , 13(1), 1.

  • Advancing Biomedical Research with Quality Chemical Probes. Promega Corporation.

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry2024 .

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5] triazolo [4, 3-d][5][8] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design2021 , 98(1), 108-120.

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules2024 , 29(4), 834.

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry2022 , 65(1), 1-15.

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science2024 .

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry2022 , 61(20), 7894-7905.

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports2024 .

  • The art of the chemical probe. Future Medicinal Chemistry2016 , 8(2), 177-191.

  • 4-cyclopentene-1,3-dione. The Good Scents Company.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules2024 , 29(4), 834.

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters2023 , 25(1), 1-6.

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF.

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry2022 , 65(1), 1-15.

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports2024 .

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports2024 .

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules2021 , 26(1), 1.

Sources

Application Notes and Protocols for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis. Molecules incorporating this heterocyclic system exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. Notably, this structural motif is found in potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target, as well as in various alkaloids with significant physiological effects. The Castagnoli-Cushman reaction (CCR) has emerged as a powerful and versatile tool for the diastereoselective synthesis of these valuable compounds, offering a direct route to densely functionalized lactams from relatively simple starting materials.[1][2][3]

This comprehensive guide provides an in-depth exploration of the Castagnoli-Cushman reaction for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss the scope and limitations, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.

Understanding the Mechanism: From Starting Materials to Product

The Castagnoli-Cushman reaction is a formal [4+2] cycloaddition between a cyclic anhydride and an imine.[3] For the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, homophthalic anhydride is the key cyclic anhydride precursor. The reaction's mechanism has been a subject of discussion, but recent studies, including in situ infrared spectroscopy and crossover experiments, support a pathway involving the formation of an amide-acid intermediate that engages in a Mannich-like reaction with the imine (or its components in multicomponent versions).[4][5]

The key steps of the proposed mechanism are as follows:

  • Amine Addition and Ring Opening: In the three-component variant (amine, aldehyde, and homophthalic anhydride), the amine first reacts with the homophthalic anhydride to form an amide-acid intermediate.[4][5]

  • Equilibrium and Imine Formation: This amide-acid can exist in equilibrium with the free amine and the anhydride.[5] The liberated amine then condenses with the aldehyde to form an imine in situ.

  • Mannich-type Reaction: The enol or enolate of the homophthalic anhydride (or the amide-acid) then undergoes a nucleophilic addition to the protonated imine in a Mannich-type reaction.[1][4][5]

  • Lactamization: The resulting intermediate undergoes intramolecular cyclization via amide bond formation to yield the final 3,4-dihydroisoquinolin-1(2H)-one product, typically as a carboxylic acid.

This mechanistic understanding has been instrumental in the development of diastereoselective and even enantioselective variants of the reaction.[1][2]

Castagnoli-Cushman_Mechanism Start Homophthalic Anhydride + Amine (R2-NH2) + Aldehyde (R1-CHO) AmideAcid Amide-Acid Intermediate Start->AmideAcid Ring Opening Imine Imine (in situ) AmideAcid->Imine Mannich Mannich-type Intermediate AmideAcid->Mannich Mannich Reaction Imine->Mannich Product 3,4-Dihydroisoquinolin-1(2H)-one Mannich->Product Lactamization

Figure 1. A simplified representation of the three-component Castagnoli-Cushman reaction mechanism for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

Experimental Protocols

This section provides a general, yet detailed, protocol for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones using the Castagnoli-Cushman reaction. The protocol is adaptable based on the specific substrates and desired outcomes.

General Two-Component Protocol: Pre-formed Imine and Homophthalic Anhydride

This protocol is suitable when the imine is stable and can be isolated before the reaction.

Materials:

  • Pre-formed imine (1.0 eq)

  • Homophthalic anhydride (1.0 - 1.5 eq)

  • Anhydrous solvent (e.g., Toluene, DMF, or 2,2,2-Trifluoroethanol (TFE))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imine (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Addition of Anhydride: Add the homophthalic anhydride (1.0 - 1.5 eq) to the solution.

  • Reaction Conditions:

    • For trans-selectivity (thermodynamic control): Heat the reaction mixture in a high-boiling solvent like toluene or xylene at reflux (80-140 °C) and monitor the reaction progress by TLC or LC-MS.[3]

    • For cis-selectivity (kinetic control): Cool the reaction mixture in a solvent like TFE to -40 °C to room temperature.[3] TFE has been shown to promote rapid and highly diastereoselective reactions even at low temperatures.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Three-Component Protocol: Amine, Aldehyde, and Homophthalic Anhydride

This one-pot procedure is often more efficient as it avoids the isolation of the imine intermediate.[4]

Materials:

  • Amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Homophthalic anhydride (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in the chosen anhydrous solvent.

  • Imine Formation (optional pre-stirring): Stir the mixture at room temperature for 30-60 minutes to facilitate in situ imine formation. For less reactive pairs, a dehydrating agent like molecular sieves can be added.

  • Addition of Anhydride: Add the homophthalic anhydride (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the two-component protocol.

Data Presentation: Reaction Parameter Optimization

The outcome of the Castagnoli-Cushman reaction, particularly its diastereoselectivity, is highly dependent on the reaction conditions. The following table summarizes key parameters and their influence.

ParameterTypical ConditionsEffect on OutcomeRationale & Insights
Solvent Toluene, Xylene, DMF, TFEInfluences diastereoselectivity and reaction rate.High-boiling, non-polar solvents (Toluene, Xylene) favor the thermodynamically more stable trans isomer.[1] Polar aprotic solvents like DMF can sometimes increase the proportion of the cis isomer.[1] TFE can significantly accelerate the reaction and favor the kinetically controlled cis isomer at low temperatures.[3]
Temperature -40 °C to 140 °CCrucial for controlling diastereoselectivity.High temperatures (reflux) generally lead to the thermodynamic trans product.[3] Low temperatures (-40 °C to RT) favor the kinetic cis product.[3]
Stoichiometry Anhydride: 1.0 - 1.5 eqCan improve reaction completion.A slight excess of the anhydride can help drive the reaction to completion, especially if the imine is prone to decomposition or side reactions.
Concentration 0.1 M - 1.0 MCan affect reaction rate.Higher concentrations generally lead to faster reaction rates. However, solubility of the starting materials and product should be considered.

Scope and Limitations

The Castagnoli-Cushman reaction for 3,4-dihydroisoquinolin-1(2H)-one synthesis is versatile but has certain limitations that researchers should be aware of.

Substrate Scope:
  • Amines: A wide variety of primary amines, including aliphatic and aromatic amines, can be used. Ammonium acetate has been successfully employed in a three-component variant to yield 2-unsubstituted isoquinolones.[6]

  • Aldehydes: The reaction is generally limited to non-enolisable aldehydes. Enolisable aldehydes can lead to the formation of N-acyl enamines as byproducts.[1] Aromatic and heteroaromatic aldehydes are common substrates.

  • Anhydrides: While homophthalic anhydride is the standard for this synthesis, substituted homophthalic anhydrides can be used to introduce diversity on the aromatic ring of the isoquinolone core.[1][2] Other cyclic anhydrides can also be used, leading to different lactam ring sizes.[1][7]

Limitations:
  • Enolisable Aldehydes: As mentioned, aldehydes with α-protons can undergo side reactions, leading to poor yields of the desired lactam.[1]

  • Electron-Withdrawing Groups: Imines bearing strong electron-withdrawing groups may exhibit reduced reactivity due to the decreased nucleophilicity of the imine nitrogen.[8]

  • Steric Hindrance: Highly sterically hindered amines or aldehydes may slow down the reaction or prevent it from proceeding altogether.

Experimental_Workflow Start Starting Materials: - Amine - Aldehyde - Homophthalic Anhydride Reaction One-Pot Reaction (Solvent, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Filtration/Concentration) Monitoring->Workup Completion Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Sources

Application Notes & Protocols: Accelerating Therapeutic Development for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to key methodologies and strategic considerations in the preclinical development of therapeutics for neurodegenerative disorders (NDs), including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). It integrates field-proven insights with detailed, validated protocols to empower researchers in their quest for effective treatments.

Introduction: Navigating the Complexity of Neurodegeneration

Neurodegenerative disorders represent one of the most significant medical challenges of our time. Characterized by the progressive loss of structure and function of neurons, these diseases lead to devastating cognitive and motor impairments.[1] Despite decades of research, the intricate pathology, the challenge of crossing the blood-brain barrier (BBB), and the limitations of preclinical models have resulted in high clinical trial failure rates.[2][3]

The development of effective therapies hinges on a multi-faceted approach that combines physiologically relevant disease models, robust screening assays, and innovative therapeutic modalities. This guide is structured to walk researchers through this complex landscape, from foundational cellular models to the application of cutting-edge therapeutic strategies, emphasizing the causal logic behind experimental choices to ensure scientific rigor and translatability.

The Therapeutic Development Pipeline: An Integrated Workflow

The path from a novel concept to a clinical candidate for a neurodegenerative disease is a rigorous, multi-stage process. It begins with identifying a valid biological target and progresses through extensive preclinical validation to demonstrate safety and a plausible mechanism of action before human trials can be initiated. The inefficiencies in the traditional, linear approach to clinical trials have highlighted the need for more adaptive and integrated preclinical-to-clinical strategies.[4]

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation & HTS Target_ID->Lead_Gen Assay Dev. Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR In_Vivo In Vivo Model Testing Lead_Opt->In_Vivo Candidate Selection Phase1 Phase I (Safety) In_Vivo->Phase1 IND Filing Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Biomarker Biomarker Discovery & Assay Development Biomarker->Target_ID Biomarker->Lead_Opt Biomarker->In_Vivo Biomarker->Phase2 Biomarker->Phase3

Caption: High-level workflow for neurodegenerative disease drug discovery.

Section 1: Foundational In Vitro Models for Neurodegeneration

The foundation of any drug discovery program is a robust and relevant in vitro model. The choice of model is critical, as it dictates the quality and translatability of the data generated. While traditional 2D cell cultures are useful for high-throughput screening, 3D models and iPSC-derived cultures offer greater physiological relevance by mimicking the complex microenvironment of the brain.[5]

Model TypeKey AdvantagesKey LimitationsPrimary Applications
Immortalized Cell Lines (2D) High-throughput, low cost, highly reproducible.Genetically drifted, lack complex neuronal morphology and function.Initial HTS, target validation, toxicity screens.
Primary Neurons Represent native neuronal biology well.Limited supply, batch-to-batch variability, ethical considerations.Mechanism of action studies, electrophysiology.
iPSC-Derived Neurons/Glia Patient-specific genetics, unlimited supply, co-culture possibilities.Technically demanding, expensive, maturity state can be variable.Disease modeling, personalized medicine screening, cell therapy development.
3D Organoids Recapitulate tissue architecture, cell-cell interactions, and some developmental processes.[6]Can be variable, often lack vascularization and a BBB mimic, higher cost.[6]Developmental neurotoxicity, complex disease modeling, pathway analysis.
Protocol 1: Generation and Validation of iPSC-Derived Motor Neuron Cultures for ALS Research

Principle: This protocol details the differentiation of human induced pluripotent stem cells (iPSCs) into motor neurons (MNs). This "disease-in-a-dish" model allows for the study of ALS-specific cellular phenotypes and provides a platform for screening neuroprotective compounds. The causality behind this choice is that iPSCs from ALS patients carry the relevant genetic mutations, allowing researchers to model the disease with high fidelity.

Materials:

  • Cryopreserved human iPSCs (e.g., from an ALS patient with a known mutation or a healthy control).

  • mTeSR™1 or equivalent stem cell maintenance medium.

  • Matrigel®-coated culture plates.

  • ReLeSR™ or equivalent passaging reagent.

  • Differentiation Media: A series of specialized media containing small molecules and growth factors (e.g., SB431542, LDN193189, Retinoic Acid, Purmorphamine, BDNF, GDNF).

  • Validation Reagents: Primary antibodies against pluripotency markers (OCT4, SOX2) and motor neuron markers (ISL1, HB9, ChAT), and pan-neuronal markers (Tuj1, MAP2). Secondary antibodies conjugated to fluorophores. DAPI for nuclear staining.

Step-by-Step Procedure:

  • iPSC Thawing and Maintenance: Thaw and culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Maintain pluripotency by passaging aggregates with ReLeSR when colonies reach ~80% confluency.

    • Expert Insight: Maintaining high-quality, undifferentiated iPSCs is paramount. Spontaneous differentiation will lead to heterogeneous and unreliable downstream results. Regularly perform quality control by staining for pluripotency markers.

  • Neural Induction (Day 0-5): When iPSCs reach 90-100% confluency, switch to a dual SMAD inhibition medium containing SB431542 and LDN193189 to induce neural fate.

  • Motor Neuron Progenitor Patterning (Day 6-12): Transition the cells to a medium containing Retinoic Acid and Purmorphamine to pattern the neural progenitors towards a spinal cord, motor neuron identity.

  • Motor Neuron Differentiation and Maturation (Day 13+): Dissociate the progenitors and re-plate them on new Matrigel-coated plates in a maturation medium containing neurotrophic factors like BDNF and GDNF.

  • Validation of Differentiation: At Day 21-28, fix a subset of the cultures for immunocytochemistry (ICC).

    • Stain for key motor neuron transcription factors (ISL1, HB9) and mature markers (ChAT).

    • Co-stain with pan-neuronal markers (Tuj1, MAP2) to assess overall neuronal morphology and DAPI for cell counting.

    • Self-Validation: A successful differentiation will show >70% of DAPI-positive cells are also positive for Tuj1, and of those, >50% co-express ISL1/HB9. The presence of ChAT indicates functional maturation.

Section 2: Therapeutic Strategies and Screening Protocols

The development of therapies for NDs has evolved beyond single-target small molecules to embrace a range of advanced modalities.[7]

A. Small Molecule Therapeutics

Small molecules remain a cornerstone of ND drug development, with strategies targeting protein aggregation, neuroinflammation, and oxidative stress.[8][9] For example, Tramiprosate is a small molecule designed to bind to soluble amyloid-beta, thereby inhibiting its aggregation in the brain.[10]

Protocol 2: In Vitro Thioflavin T (ThT) Assay for Screening α-Synuclein Aggregation Inhibitors

Principle: This assay is used to identify small molecules that inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The causality is direct: a compound that prevents fibril formation will reduce the ThT fluorescence signal.

Materials:

  • Recombinant human α-synuclein monomer.

  • Thioflavin T (ThT) stock solution.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • 384-well black, clear-bottom plates.

  • Plate-reading fluorometer with shaking capability (Excitation: ~440 nm, Emission: ~485 nm).

  • Test compounds dissolved in DMSO.

Step-by-Step Procedure:

  • Preparation: Prepare a working solution of α-synuclein monomer (e.g., 50 µM) and ThT (e.g., 10 µM) in Assay Buffer.

  • Compound Plating: Add test compounds to the 384-well plate to achieve the desired final concentration (e.g., 10 µM). Include wells for positive (α-synuclein only) and negative (buffer only) controls.

  • Initiation of Aggregation: Add the α-synuclein/ThT mixture to all wells.

  • Incubation and Reading: Seal the plate and place it in a plate reader set to 37°C. Measure fluorescence every 15 minutes for 48-72 hours, with orbital shaking for 10 seconds before each read.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well. The positive control should show a sigmoidal curve characteristic of amyloid aggregation.

    • Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each well.

    • Determine the percent inhibition for each compound relative to the positive control.

    • Self-Validation: A known aggregator (e.g., pre-formed fibrils as seeds) can be used as a positive control for the assay itself, while a known inhibitor can validate compound screening.

B. Biologics: Monoclonal Antibodies

Monoclonal antibodies (mAbs) have emerged as a powerful therapeutic class, primarily designed to clear pathogenic protein aggregates.[11] For example, Prasinezumab is a monoclonal antibody designed to target aggregated alpha-synuclein in Parkinson's disease.[12][13] While early trials have shown mixed results, they have provided invaluable insights into trial design and the timing of therapeutic intervention.[14][15]

Protocol 3: Assessing Antibody-Mediated Phagocytosis of Aβ Aggregates by iPSC-Derived Microglia

Principle: This protocol quantifies the ability of a therapeutic antibody to enhance the uptake of amyloid-beta (Aβ) aggregates by microglia, the resident immune cells of the brain. This is a primary mechanism of action for antibodies like Lecanemab and Aducanumab.[11] The assay directly tests the antibody's opsonizing function.

Materials:

  • Mature iPSC-derived microglia.

  • Fluorescently labeled synthetic Aβ42 oligomers or fibrils (e.g., HiLyte™ Fluor 488).

  • Test antibody and isotype control antibody.

  • Culture medium (e.g., DMEM/F12 with appropriate supplements).

  • Trypan Blue solution.

  • Flow cytometer or high-content imaging system.

Step-by-Step Procedure:

  • Cell Plating: Plate iPSC-derived microglia in a 96-well plate and allow them to adhere overnight.

  • Opsonization: Pre-incubate the fluorescent Aβ42 aggregates with the test antibody or isotype control at various concentrations for 1 hour at 37°C. This allows antibody-antigen complexes to form.

  • Treatment: Add the opsonized Aβ42 complexes to the microglial cultures.

  • Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Signal Quenching: Add Trypan Blue to all wells to quench the fluorescence of any extracellular (non-internalized) Aβ aggregates.

    • Expert Insight: This step is critical for distinguishing between aggregates that are merely bound to the cell surface and those that have been successfully phagocytosed, preventing false-positive results.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the geometric mean fluorescence intensity (MFI) in the FITC channel.

    • High-Content Imaging: Stain nuclei with Hoechst and acquire images. Quantify the integrated fluorescence intensity per cell.

  • Data Interpretation: An effective antibody will show a dose-dependent increase in MFI or integrated intensity compared to the isotype control, indicating enhanced phagocytosis.

C. Gene Therapy

Gene therapy for NDs aims to correct or compensate for the underlying genetic defect. This often involves using viral vectors, like adeno-associated virus (AAV), to deliver a therapeutic payload, such as a microRNA to silence a toxic gene.[16] A leading example is the development of AMT-130, a one-time AAV-based gene therapy delivered directly to the brain to reduce the production of the mutant huntingtin protein in Huntington's disease.[17][18]

G cluster_neuron AAV AAV Vector (carrying anti-HTT microRNA) Endosome Endosome AAV->Endosome Endocytosis Neuron Striatal Neuron Nucleus Nucleus RISC RISC Complex Nucleus->RISC miRNA processing & export Endosome->Nucleus Uncoating & Nuclear Entry mRNA mutant HTT mRNA mRNA->RISC Binding Degradation mRNA Degradation RISC->Degradation Cleavage

Caption: AAV-mediated microRNA silencing of the mutant Huntingtin (HTT) gene.

D. Cell-Based Therapies

Stem cell therapies for NDs, particularly ALS, are being investigated not primarily for cell replacement, but for their ability to provide trophic support, modulate the immune system, and reduce neuroinflammation.[19][20] Mesenchymal stem cells (MSCs) are a leading candidate due to their paracrine effects, releasing growth factors that support ailing motor neurons.[21][22]

Protocol 4: Assessing Neuroprotective Effects of MSCs on Glutamate-Stressed Primary Neurons

Principle: This co-culture assay evaluates the ability of MSCs to protect neurons from excitotoxicity, a key pathological process in ALS. Neurons are stressed with glutamate, and their survival is measured in the presence or absence of MSCs. A positive result suggests the MSCs are secreting neuroprotective factors.

Materials:

  • Primary cortical or motor neurons.

  • Human bone marrow-derived MSCs.

  • Transwell® inserts (0.4 µm pore size).

  • Neuronal culture medium.

  • Glutamate stock solution.

  • Cell viability assay kit (e.g., CellTiter-Glo® for ATP measurement or a live/dead staining kit).[23]

Step-by-Step Procedure:

  • Neuron Plating: Plate primary neurons in a 24-well plate and culture for 7-10 days to allow for maturation.

  • MSC Seeding: Seed MSCs onto the Transwell inserts in a separate plate.

  • Co-culture Assembly: Transfer the Transwell inserts containing MSCs into the wells with the mature neurons. The 0.4 µm pores allow for the exchange of secreted factors but prevent direct cell-to-cell contact.

    • Expert Insight: The Transwell system is crucial for demonstrating that the protective effect is mediated by secreted, paracrine factors rather than physical contact, which is the hypothesized mechanism of action in vivo.[22]

  • Induction of Excitotoxicity: After 24 hours of co-culture, add glutamate to the neuronal medium to a final concentration that induces ~50% cell death in control wells (neurons only).

  • Incubation: Incubate for 24 hours.

  • Assessment of Neuronal Viability:

    • Remove the Transwell inserts.

    • Perform a cell viability assay on the neurons in the bottom of the wells according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of neurons cultured alone (with and without glutamate) to those co-cultured with MSCs (with glutamate). A significant increase in viability in the co-culture condition indicates a neuroprotective effect.

    • Self-Validation: Include a condition where the MSCs are cultured with a known inhibitor of a key trophic factor pathway to probe the mechanism of protection.

Section 3: Biomarkers and Target Engagement

A significant hurdle in developing ND therapies is confirming that a drug reaches its target in the central nervous system and exerts the desired biological effect.[3] This requires robust target engagement assays and the development of sensitive biomarkers.[24] Biomarkers found in cerebrospinal fluid (CSF) or blood, such as neurofilament light chain (NfL), Aβ42/40 ratio, and phosphorylated-tau, are becoming essential for diagnosing, staging, and monitoring treatment response in clinical trials.[25][26][27]

Protocol 5: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

Principle: CETSA measures the binding of a compound to its target protein in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. This allows for the confirmation of target engagement in a physiological context.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western blot or ELISA).

Step-by-Step Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using Western blot or an ELISA.

  • Data Analysis:

    • For each temperature, quantify the amount of soluble target protein.

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of the target protein.

Conclusion

The development of treatments for neurodegenerative disorders is an arduous but advancing field. Success requires an intelligent integration of increasingly sophisticated in vitro models that recapitulate human disease, diverse therapeutic modalities tailored to specific pathogenic mechanisms, and robust assays that can validate target engagement and measure therapeutic response. The protocols and strategies outlined in this guide provide a framework for conducting rigorous, reproducible, and translatable preclinical research. By understanding the causality behind our experimental choices and employing self-validating systems, we can collectively improve the probability of success and bring meaningful therapies to patients in need.

References

  • Vertex AI Search. (n.d.). In vitro Models of Neurodegenerative Diseases - Frontiers.
  • PubMed. (n.d.). Animal models of neurodegenerative diseases.
  • PMC. (n.d.). New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs).
  • uniQure. (n.d.). Huntington's Disease | Programs & Pipeline.
  • PMC. (n.d.). Future of Monoclonal Antibody Therapy in Parkinson's Disease.
  • Frontiers. (2022, October 31). Small-molecule drugs development for Alzheimer's disease.
  • PMC. (n.d.). Stem cell treatments for amyotrophic lateral sclerosis (ALS): A critical overview of early phase trials.
  • Neurotorium. (2025, April 29). Next steps for improving clinical trial outcomes in neurodegenerative disease.
  • PMC. (n.d.). Cell death assays for neurodegenerative disease drug discovery.
  • DVC Stem. (2025). Stem Cells: ALS Treatment Breakthrough.
  • PMC. (2025, September 4). Advances in Neurodegenerative Disease Therapy: Stem Cell Clinical Trials and Promise of Engineered Exosomes.
  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • PMC. (2022, August 19). Antioxidant Therapeutic Strategies in Neurodegenerative Diseases.
  • PMC. (2022, November 1). Small-molecule drugs development for Alzheimer's disease.
  • Proteintech Group. (n.d.). Biomarkers for neurodegenerative disorders.
  • The BMJ. (2025, September 26). Huntington's disease: new gene therapy explained.
  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • UNSW. (2025, September 29). A new treatment for Huntington's disease is genuinely promising – but here's why we still need caution.
  • MDPI. (n.d.). Stem Cell Therapy for the Treatment of Amyotrophic Lateral Sclerosis: Comparison of the Efficacy of Mesenchymal Stem Cells, Neural Stem Cells, and Induced Pluripotent Stem Cells.
  • ResearchGate. (2025, August 6). Monoclonal Antibody Therapy in Parkinson's Disease - The End?.
  • Oxford Academic. (n.d.). Clinical Trials and Drug Development in Neurodegenerative Diseases: Unifying Principles.
  • Taylor & Francis eBooks. (n.d.). Recent Therapeutic Approaches for Neurodegenerative Disorders.
  • MDPI. (n.d.). Biomarkers of Neurodegenerative Diseases: Biology, Taxonomy, Clinical Relevance, and Current Research Status.
  • PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery.
  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases.
  • Saint John's Cancer Institute. (n.d.). Neurodegenerative Disease Therapy.
  • Open Exploration Publishing. (n.d.). Biomarkers in neurodegenerative diseases: a broad overview.
  • Medical News Today. (2024, April 25). Parkinson's: New treatment may help reduce motor symptoms.
  • Frontiers. (n.d.). Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems.
  • The ALS Association. (n.d.). Stem Cells and ALS.
  • MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications.
  • Swiss-RX. (n.d.). Stem Cell Therapy for ALS Treatment: Evidence & Outcomes.
  • PMC. (2015, April 28). The Treatment Strategies for Neurodegenerative Diseases by Integrative Medicine.
  • MD Biosciences. (2024, March 18). In Vitro Modeling.
  • Neurodex. (n.d.). Biomarkers as Game-Changers in Neurodegenerative Disease Diagnostics.
  • News-Medical.Net. (2024, April 19). Monoclonal antibody Prasinezumab shows promise in slowing rapid Parkinson's progression.
  • Neuroscience News. (2024, April 16). Monoclonal Antibody Slows Rapid Motor Decline in Parkinson's.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome challenges in your purification workflow.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

1. Low or No Yield After Column Chromatography

Problem: You've performed column chromatography on your crude product, but you're observing a significantly lower than expected yield of the purified 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

Possible Causes and Solutions:

  • Compound Streaking/Tailing on the Column: The gem-difluoro group and the dione functionality can lead to strong interactions with the silica gel. This can cause your compound to streak down the column, leading to broad fractions and poor separation.

    • Solution: Consider using a less polar solvent system initially and gradually increasing the polarity. A shallow gradient can improve separation. Alternatively, you can try deactivating the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine (0.1-1%) in your eluent system. This is particularly useful if your impurities are less polar than your target compound.

  • Irreversible Adsorption: In some cases, highly polar compounds can irreversibly bind to silica gel.

    • Solution: If you suspect this is the case, try using a different stationary phase. Alumina (neutral or basic) can be a good alternative.[1] You could also consider reverse-phase chromatography if your compound has sufficient solubility in appropriate solvents.

  • Improper Solvent System Selection: An inappropriate solvent system can lead to either the compound rushing through the column with impurities or not eluting at all.

    • Solution: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for fluorinated heterocycles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

Decision-Making Workflow for Low Yield in Column Chromatography

start Low Yield After Column Chromatography check_tlc Review TLC Analysis of Crude and Fractions start->check_tlc streaking Observe Streaking or Tailing? check_tlc->streaking no_elution Compound at Baseline? check_tlc->no_elution co_elution Compound Co-eluting with Impurities? check_tlc->co_elution streaking_yes Yes streaking->streaking_yes no_elution_yes Yes no_elution->no_elution_yes co_elution_yes Yes co_elution->co_elution_yes streaking_solutions Solutions for Streaking: - Add polar modifier (e.g., 0.5% Et3N) to eluent. - Use a shallower solvent gradient. - Switch to a different stationary phase (e.g., alumina). streaking_yes->streaking_solutions end Improved Yield streaking_solutions->end no_elution_solutions Solutions for No Elution: - Increase eluent polarity significantly. - Consider reverse-phase chromatography. no_elution_yes->no_elution_solutions no_elution_solutions->end co_elution_solutions Solutions for Co-elution: - Optimize solvent system with different solvent ratios or components. - Use a longer column for better resolution. co_elution_yes->co_elution_solutions co_elution_solutions->end

Caption: Troubleshooting workflow for low yield in column chromatography.

2. Persistent Impurities After Purification

Problem: Despite purification by column chromatography and/or recrystallization, you still observe a persistent impurity in your NMR or LC-MS analysis.

Possible Impurities and Removal Strategies:

Based on common synthetic routes to similar heterocyclic structures, potential impurities could include:

  • Unreacted Starting Materials: For instance, if the synthesis involves a cyclization reaction, you might have residual starting materials.

  • Hydrolyzed Intermediates: The dione functionality might be susceptible to hydrolysis under certain conditions.

  • Over-fluorinated or Under-fluorinated Byproducts: Depending on the fluorination method used, you might have species with more or fewer fluorine atoms.

Strategies for Removing Persistent Impurities:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.

    • How to Choose a Solvent: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. The impurity should either be very soluble or insoluble at all temperatures. For fluorinated compounds, consider solvents like acetonitrile, ethanol, or mixtures of solvents like ethyl acetate/hexane.[3]

  • Acid-Base Extraction: If the impurity has a different acidity or basicity compared to your target compound, a liquid-liquid extraction with an acidic or basic aqueous solution can be effective.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it is often a lower-yielding and more expensive technique.

3. Oiling Out During Recrystallization

Problem: When you cool the solution for recrystallization, your compound separates as an oil instead of forming crystals.

Causes and Solutions:

  • Solution is Too Concentrated: If the solution is supersaturated to a large extent, the molecules may not have enough time to orient themselves into a crystal lattice.

    • Solution: Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling can also prevent proper crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization.

    • Solution: Try to purify the crude material further by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization again.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes adding a co-solvent in which the compound is less soluble can induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione?

A1: As a best practice for fluorinated heterocyclic compounds, it is recommended to store the purified product in a cool, dry, and dark place. A refrigerator or freezer is ideal. The compound should be stored in a tightly sealed container to prevent moisture absorption, which could potentially lead to hydrolysis of the dione.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the percentage purity of your compound. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure and identifying any residual solvent or impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide both purity information and the mass of the compound and any impurities.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Can 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione degrade during purification?

A3: The potential for degradation depends on the conditions used. The dione functionality could be sensitive to strong acids or bases, which could catalyze hydrolysis. The C-F bonds are generally stable, but prolonged exposure to very harsh conditions should be avoided. It is always advisable to monitor for degradation by TLC or HPLC during the purification process.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with your adsorbed compound to the top of the column.

  • Elution: Add your eluent to the top of the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Column Chromatography

PolarityNon-Polar SolventPolar SolventTypical Ratio (v/v)
Low to MediumHexane or Petroleum EtherEthyl Acetate9:1 to 1:1
Medium to HighDichloromethaneMethanol99:1 to 9:1

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

IV. Visualization of Purification Workflow

crude Crude 4,4-Difluoro-1,2,3,4- tetrahydroisoquinoline-1,3-dione column Column Chromatography (e.g., Hexane:Ethyl Acetate) crude->column tlc_analysis TLC Analysis of Fractions column->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate purity_check1 Purity Check (TLC, NMR) evaporate->purity_check1 is_pure Is Purity >95%? purity_check1->is_pure not_pure No is_pure->not_pure yes Yes is_pure->yes recrystallize Recrystallization (e.g., from Acetonitrile) purity_check2 Final Purity Analysis (HPLC, NMR, Melting Point) recrystallize->purity_check2 final_product Pure Product purity_check2->final_product not_pure->recrystallize yes->final_product

Caption: General purification workflow for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. Available at: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. Available at: [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available at: [Link]

  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
  • Solvents for fluorinated polymers - US5290846A - Google Patents.
  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]

  • Green Chemistry - RSC Publishing. Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic Fluorination of Heterocyclic Compounds with NF Reagents in Unconventional Media - ResearchGate. Available at: [Link]

  • Radionuclidic purity tests in (18)F radiopharmaceutIcals production process - PubMed. Available at: [Link]

  • Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage - PubMed. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. Available at: [Link]

  • Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals - PubMed. Available at: [Link]

  • Fluorination of Haloaromatic Compounds 1,2. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3- dienes. Available at: [Link]

  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques - MDPI. Available at: [Link]

Sources

Optimizing the Bischler-Napieralski Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bischler-Napieralski cyclization. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during this powerful reaction. This resource is structured to address specific experimental issues through a troubleshooting-focused Q&A format, ensuring you can quickly identify and solve problems to advance your synthesis projects.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses the most frequent obstacles encountered during the Bischler-Napieralski reaction. Each entry details the problem, explores the underlying chemical principles, and provides a logical sequence of corrective actions.

Issue 1: Low to No Yield of the Desired 3,4-Dihydroisoquinoline Product

Question: I am not getting any, or very little, of my desired cyclized product. What are the likely causes and how can I fix this?

Answer: This is the most common issue and can stem from several factors related to substrate electronics, reaction conditions, or the choice of reagents.

Causality and Solutions:

  • Insufficient Aromatic Ring Activation: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2][3][4] Therefore, the reaction's success is highly dependent on the nucleophilicity of the arene.

    • Diagnosis: Check the substituents on your β-arylethylamide starting material. The aromatic ring requires electron-donating groups (EDGs), such as alkoxy (e.g., -OCH₃) or alkyl groups, to facilitate the electrophilic attack by the intermediate.[1][4] Unactivated or electron-deficient rings (containing electron-withdrawing groups like -NO₂ or -CN) will react very poorly, if at all.

    • Solution: For substrates that lack sufficient activation, you must employ more forceful conditions. The combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for less reactive arenes.[2][4] Alternatively, consider a milder, modern protocol using triflic anhydride (Tf₂O), which generates a more electrophilic intermediate capable of cyclizing onto less activated rings.[5][6]

  • Ineffective Dehydrating Agent: The first step of the reaction is the dehydration of the amide to form a highly electrophilic intermediate (a nitrilium ion or a related species).[3][5] If this intermediate is not formed efficiently, the reaction will not proceed.

    • Diagnosis: You are using a standard dehydrating agent like POCl₃, but the reaction is sluggish. The quality of the reagent may be poor (hydrolyzed by atmospheric moisture), or it may not be strong enough for your specific substrate.

    • Solution:

      • Ensure your dehydrating agent is fresh and handled under anhydrous conditions.

      • Increase the strength of the dehydrating agent. A mixture of P₂O₅ in POCl₃ generates pyrophosphates, which are superior leaving groups and enhance the formation of the reactive intermediate.[5] Polyphosphoric acid (PPA) is another strong alternative.[2]

      • For sensitive substrates, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can be highly effective at lower temperatures.[5][6]

  • Inadequate Reaction Temperature: Classical Bischler-Napieralski reactions often require elevated temperatures to overcome the activation energy barrier for both intermediate formation and cyclization.[3][5]

    • Diagnosis: The reaction is being run at room temperature or with gentle heating, but no product is forming.

    • Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene is common.[3][5] For particularly stubborn substrates, microwave-assisted heating can dramatically reduce reaction times and improve yields by accessing superheated solvent temperatures.[5]

low_yield_workflow start Low or No Yield Observed check_activation Is the aromatic ring sufficiently activated (has EDGs)? start->check_activation no_activation No check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes increase_conditions Use stronger conditions: - P₂O₅ in POCl₃ - Higher temperature (refluxing xylene) - Consider milder, more reactive  reagents (Tf₂O) no_activation->increase_conditions check_reagents Are dehydrating agent and solvent fresh and anhydrous? yes_activation->check_reagents end Re-evaluate substrate or consider alternative synthesis route. increase_conditions->end no_anhydrous No check_reagents->no_anhydrous No yes_anhydrous Yes check_reagents->yes_anhydrous Yes use_fresh Use freshly opened/distilled reagents and anhydrous solvent. no_anhydrous->use_fresh increase_temp Increase reaction temperature. Consider microwave heating. yes_anhydrous->increase_temp use_fresh->end increase_temp->end

Caption: A decision-making workflow for troubleshooting low-yield Bischler-Napieralski reactions.

Issue 2: Significant Formation of a Styrene Side Product

Question: My reaction is producing a significant amount of a styrene-like byproduct instead of the desired dihydroisoquinoline. Why is this happening and how can I prevent it?

Answer: The formation of styrenes is a classic and well-documented side reaction in the Bischler-Napieralski cyclization, known as the retro-Ritter reaction.[4][5]

Causality and Solutions:

  • Mechanism of Side Product Formation: This side reaction provides strong evidence for the involvement of a nitrilium ion intermediate.[3][5] If the cyclization (intramolecular electrophilic attack) is slow, the nitrilium ion can instead fragment via an elimination pathway, releasing a stable nitrile and forming a carbocation, which then loses a proton to yield a styrene derivative. This pathway is particularly favored if the resulting styrene is part of a conjugated system.[5]

  • Suppression Strategies:

    • Solvent Choice: One effective strategy is to use the corresponding nitrile as the solvent (e.g., acetonitrile if your amide was derived from acetic acid).[4][5] According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, giving it more time to undergo the desired cyclization.[5]

    • Milder Reagents to Avoid Nitrilium Ions: An alternative approach is to use reagents that avoid the formation of a free nitrilium ion. Larsen et al. developed a method using oxalyl chloride, which is proposed to form an N-acyliminium intermediate instead.[5] This intermediate is still highly electrophilic but is less prone to the retro-Ritter fragmentation, thus minimizing styrene formation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Bischler-Napieralski reaction?

The reaction proceeds via intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline.[2][3] Two mechanistic pathways are generally considered, and the predominant path may depend on the specific reaction conditions.[1][2]

  • Mechanism A (Nitrilium Ion Intermediate): The amide oxygen is activated by a Lewis acid (e.g., POCl₃). Elimination of the activated oxygen group forms a highly electrophilic nitrilium ion. This intermediate is then attacked by the electron-rich aromatic ring, followed by rearomatization to give the protonated product.[1][2]

  • Mechanism B (Imine-Ester Intermediate): In this pathway, the activated amide is first attacked by the aromatic ring. The subsequent elimination of the oxygen-containing group forms the imine double bond of the final product.[1][2]

Current evidence, including the observation of the retro-Ritter side reaction, strongly supports the prevalence of the nitrilium ion pathway under many conditions.[3][5]

mechanism A β-Arylethylamide B Activation of Carbonyl with Dehydrating Agent (e.g., POCl₃) A->B + POCl₃ C Elimination of Oxygen (as -OPOCl₂⁻) B->C D Nitrilium Ion Intermediate C->D Key Electrophile E Intramolecular Electrophilic Aromatic Substitution (Cyclization) D->E F Rearomatization (Proton Loss) E->F G 3,4-Dihydroisoquinoline (after neutralization) F->G + Base

Caption: Simplified mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

Q2: How do I choose the right dehydrating agent for my reaction?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate. A summary of common choices is provided below.

Dehydrating AgentTypical ConditionsStrengths & Use CasesWeaknesses & Considerations
POCl₃ (Phosphoryl Chloride) Reflux in neat POCl₃ or in a solvent like toluene or acetonitrileThe most common and versatile reagent.[2][3] Good for moderately to highly activated aromatic rings.Can be harsh. High temperatures are often required. May not work for deactivated substrates.[7]
P₂O₅ (Phosphorus Pentoxide) Often used as an additive in refluxing POCl₃ or in a high-boiling solvent.A very powerful dehydrating agent.[5] Effective for unactivated or deactivated aromatic rings.[2][4]Conditions are very harsh. Can lead to charring or decomposition of sensitive substrates.
PPA (Polyphosphoric Acid) High temperature (100-150 °C), often without solvent.Strong dehydrating and acidic medium. Can be effective for some substrates.[2]Viscous and difficult to stir. Workup can be challenging. High temperatures required.
Tf₂O (Triflic Anhydride) Low temperature (-20 °C to RT) with a non-nucleophilic base (e.g., 2-chloropyridine).Very mild conditions.[5][6] Generates a highly reactive intermediate. Excellent for sensitive or complex substrates.More expensive than phosphorus-based reagents. Requires careful handling.

Q3: What are the ideal substrates for this reaction?

The ideal substrate is a β-phenylethylamide where the phenyl ring bears one or more electron-donating groups (EDGs) .[1]

  • Activation: Methoxy (-OCH₃) groups are particularly effective. Cyclization typically occurs para to the activating group if the ortho position is blocked.[4] If both ortho and para positions are available, a mixture of regioisomers can result.

  • Amide Portion: The reaction is general for a variety of N-acyl groups.

  • Limitations: As discussed, substrates with electron-withdrawing groups (-NO₂, -CF₃, -COR) on the aromatic ring are generally unsuitable for classical Bischler-Napieralski conditions.[2][4]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol is a standard procedure for activated β-arylethylamides.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (or acetonitrile to suppress retro-Ritter) to create a ~0.2 M solution. Add freshly distilled phosphoryl chloride (POCl₃, 2.0-5.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: This quenching is highly exothermic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Bischler-Napieralski Cyclization using Tf₂O (Movassaghi's Method)

This protocol is suitable for substrates that are sensitive to high temperatures or harsh acidic conditions.[5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the β-arylethylamide (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -20 °C. Add 2-chloropyridine (2.0 equiv), followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv).[1]

  • Reaction: Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20-60 minutes.[1] The reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Heravi, M. M., et al. (2014). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 112, pp. 183-234). Elsevier. (Abstract sourced from ResearchGate: [Link])

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Judeh, Z. M., et al. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(35), 6251-6253. (Abstract sourced from ResearchGate: [Link])

  • Heravi, M. M., et al. (2020). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Mini-Reviews in Organic Chemistry, 17(5), 554-572. (Abstract sourced from ResearchGate: [Link])

Sources

Technical Support Center: Dihydroisoquinoline NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of dihydroisoquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter anomalous or difficult-to-interpret NMR spectra. Dihydroisoquinolines, with their unique structural and electronic properties, often present specific challenges. This resource provides in-depth, question-and-answer-based troubleshooting guides and a concise FAQ section to help you diagnose and resolve these common issues.

Section 1: In-Depth Troubleshooting Guides

This section addresses complex spectral anomalies. Each guide explains the underlying chemical principles, provides a differential diagnosis, and details step-by-step experimental protocols for resolution.

Guide 1: Why are the signals in my ¹H NMR spectrum broad and poorly resolved at room temperature?

Question: I have synthesized a 1,2,3,4-tetrahydroisoquinoline derivative. The mass spectrometry and elemental analysis data confirm the correct product, but the room temperature ¹H NMR spectrum in CDCl₃ shows broad, featureless peaks for the aliphatic protons, making it impossible to assign multiplicities or coupling constants. What is causing this, and how can I fix it?

Answer:

This is a classic problem in the NMR analysis of substituted cyclic and heterocyclic systems, including the dihydroisoquinoline scaffold. The most common cause of such peak broadening is intermediate chemical exchange on the NMR timescale.[1]

Causality and Technical Explanation:

The tetrahydroisoquinoline ring is not planar and exists in a dynamic equilibrium between two or more conformational isomers, often resembling chair or half-chair forms. At room temperature, the rate at which these conformers interconvert is often in the "intermediate exchange regime" relative to the NMR frequency. This means the spectrometer "sees" an average of the distinct chemical environments of the protons in each conformer, but the exchange is not fast enough to produce a single sharp, averaged signal, nor slow enough to show distinct signals for each conformer. The result is significant line broadening.[2] Proximity to the quadrupolar ¹⁴N atom can also contribute to broadening of nearby proton signals.[3]

Differential Diagnosis & Troubleshooting Workflow:

Before concluding that conformational exchange is the sole cause, it is essential to rule out other potential issues that can cause peak broadening.[4]

Potential Cause Diagnostic Test Expected Outcome if Positive
Poor Instrument Shimming Re-shim the instrument, especially if the solvent peak is also broad or distorted.All peaks, including solvent and TMS, should sharpen significantly.
Low Sample Solubility / Aggregation Visually inspect the sample for cloudiness. Dilute the sample by a factor of 2-5.Peaks should sharpen upon dilution. Chemical shifts may also change if aggregation was present.
Paramagnetic Impurities Check for any residual metal catalysts (e.g., Pd, Fe). Run an ICP-MS if necessary.The sample may have a faint color. Broadening will affect all peaks, not just specific ones.
Conformational Dynamics Perform a Variable Temperature (VT) NMR experiment.Peaks will sharpen at either low or high temperatures as the exchange rate moves into the slow or fast regime, respectively.
Primary Solution: Variable Temperature (VT) NMR Spectroscopy

The definitive method for diagnosing and resolving issues of conformational exchange is Variable Temperature (VT) NMR.[2][5][6] By changing the temperature, you alter the rate of interconversion, moving it from the intermediate exchange regime into either the slow or fast exchange regime.

  • At Low Temperature (Slow Exchange): The interconversion slows down. If you cool the sample sufficiently, you will "freeze out" the individual conformers. The broad peaks will resolve into two or more sets of sharp, distinct signals, representing each populated conformer.

  • At High Temperature (Fast Exchange): The interconversion speeds up. At a sufficiently high temperature, the exchange becomes so rapid that the spectrometer observes only a single, population-weighted average environment. The broad peaks will coalesce and sharpen into a single set of signals.[4]

Objective: To resolve broad peaks caused by conformational exchange by acquiring spectra at temperatures above and below ambient.

Materials:

  • NMR sample of the dihydroisoquinoline (~5-10 mg) in a suitable deuterated solvent (~0.6 mL).

  • Important: Use a solvent with a wide liquid range, such as Toluene-d₈ (-95°C to 111°C) or Dichloromethane-d₂ (-97°C to 40°C).

  • A Class A glass NMR tube (e.g., Wilmad 507-PP or equivalent) is required to withstand temperature changes.[2]

Procedure:

  • Prepare the Sample: Dissolve your compound in the chosen VT solvent. Ensure it is fully dissolved.

  • Initial Setup (Ambient Temperature): Insert the sample into the spectrometer. Lock and shim the instrument at the starting temperature (e.g., 25°C / 298 K). Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • High-Temperature Series:

    • Increase the probe temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K...).

    • At each new temperature, allow the sample to equilibrate for at least 10 minutes.[7]

    • Re-shim the instrument. The lock signal may drift, so slight adjustments to the lock phase and power may be needed.

    • Acquire a spectrum at each temperature. Observe the changes in peak shape. Continue increasing the temperature until the peaks of interest become sharp or you reach the solvent's boiling point or a safe operating limit (~100°C).[2]

  • Low-Temperature Series:

    • Return the probe to ambient temperature.

    • Decrease the temperature in increments of 10-15 K (e.g., to 283 K, 268 K, 253 K...).

    • Again, allow 10 minutes for equilibration at each step and re-shim the instrument.

    • Acquire a spectrum at each temperature. Continue decreasing the temperature until the broad peaks resolve into distinct signals or the solvent begins to freeze.

Data Interpretation:

The results of the VT-NMR experiment will provide conclusive evidence for the dynamic process. The temperature at which exchanging peaks merge into one is known as the coalescence temperature (Tc) , which can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational change, providing valuable physical information about your molecule.[6]

Guide 2: My chemical shifts are inconsistent between samples or change upon dilution. What is happening?

Question: I have prepared two different batches of the same dihydroisoquinoline salt. Both are pure by LC-MS, but the aromatic protons in the ¹H NMR spectrum of Batch A are shifted upfield by ~0.2 ppm compared to Batch B. I also noticed that diluting Batch A causes its signals to shift downfield towards the values of Batch B. What could be the cause?

Answer:

This behavior strongly suggests that intermolecular interactions , specifically aggregation or π-π stacking , are occurring in solution.[4] The aromatic nature of the dihydroisoquinoline core makes it susceptible to self-association, where molecules stack on top of each other.

Causality and Technical Explanation:

In a π-stacked arrangement, the protons of one molecule are forced into the shielding cone of the aromatic ring of a neighboring molecule. This magnetic anisotropy causes an upfield shift (to a lower ppm value) in the chemical shifts of the affected protons. This is a concentration-dependent phenomenon:

  • At High Concentration: The equilibrium favors the aggregated/stacked state, leading to more significant upfield shifting.

  • At Low Concentration: The equilibrium shifts towards the monomeric (un-stacked) state. The observed chemical shifts are closer to their "true" intrinsic values.

In your case, Batch A is likely more concentrated or was prepared in a way that favors aggregation, leading to the upfield shifts. Upon dilution, the equilibrium shifts away from the aggregate, and the chemical shifts move downfield.[4]

Differential Diagnosis & Troubleshooting Workflow:

While concentration-dependent aggregation is the most probable cause, other factors can influence chemical shifts.

Potential Cause Diagnostic Test Expected Outcome if Positive
pH Differences Check the pH of the NMR sample (e.g., with a wetted pH strip). Add a drop of a weak acid (e.g., TFA-d) or base (e.g., pyridine-d₅).Chemical shifts, particularly for protons near the nitrogen atom, will change significantly upon pH alteration.
Residual Solvent Differences Carefully integrate and identify all solvent peaks.Different residual solvents (e.g., ethyl acetate vs. dichloromethane) from purification can cause minor variations in shifts.
Aggregation Perform a concentration-dependence study.A clear, progressive shift in specific proton resonances will be observed as the concentration is varied.
Primary Solution: Concentration and Solvent Study

To confirm and mitigate the effects of aggregation, a systematic study of concentration and solvent effects is the most effective approach.

Objective: To verify aggregation by observing changes in chemical shift as a function of sample concentration.

Procedure:

  • Prepare a Concentrated Stock Sample: Prepare a sample at the highest soluble concentration (e.g., 20-30 mg in 0.6 mL of solvent).

  • Acquire Initial Spectrum: Lock, shim, and acquire a high-quality ¹H NMR spectrum of this stock sample. Carefully record the chemical shifts of the key protons (especially the aromatic ones).

  • Perform Serial Dilutions:

    • Remove a known volume (e.g., 0.3 mL) of the sample from the NMR tube.

    • Add back the same volume (0.3 mL) of fresh deuterated solvent. This dilutes the sample by a factor of two.

    • Shake the tube well to ensure mixing.

    • Re-shim and acquire another spectrum. Record the new chemical shifts.

  • Repeat: Repeat the dilution process 2-3 more times, acquiring a spectrum at each concentration.

  • Data Analysis: Plot the chemical shift (δ) of the affected protons versus the logarithm of the concentration. A linear relationship is a strong indicator of a monomer-aggregate equilibrium.

Mitigation Strategies:

  • Change Solvent: Aggregation is often highly dependent on the solvent. Switching to a more polar or hydrogen-bond-donating solvent (e.g., from CDCl₃ to CD₃OD or DMSO-d₆) can disrupt the π-π stacking interactions.

  • Increase Temperature: Acquiring the spectrum at a higher temperature can provide enough thermal energy to break up the weak intermolecular aggregates, leading to sharper signals and more consistent chemical shifts.

  • Standardize Reporting: For compounds prone to aggregation, always report the concentration and solvent used when recording NMR data to ensure reproducibility.

Guide 3: I see unexpected signals and my integrations are off. Could my compound be unstable?

Question: My ¹H NMR spectrum in DMSO-d₆ shows two sets of signals for my dihydroisoquinoline. One set matches my expected product, but there's a smaller, second set with downfield-shifted aromatic signals. The integration doesn't match a simple impurity. What could this be?

Answer:

This scenario often points to an issue with the protonation state of your molecule or potential chemical instability . Dihydroisoquinolines contain a basic nitrogen atom that can be protonated, and the position of this equilibrium can be exquisitely sensitive to the sample's micro-environment.

Causality and Technical Explanation:

  • Acid-Base Equilibrium: The most likely cause is an equilibrium between the neutral freebase form of your dihydroisoquinoline and its protonated (salt) form. The positive charge on the nitrogen in the protonated form is electron-withdrawing, which deshields nearby protons, causing their signals to shift downfield. If the exchange between the protonated and unprotonated forms is slow on the NMR timescale, you will observe two distinct sets of signals. This can be caused by trace acidic impurities (even from the glassware or deuterated solvent) or if your compound was isolated as a partial salt.

  • Oxidation: 1,2-Dihydroisoquinolines can be susceptible to oxidation to the corresponding aromatic isoquinolinium salt. This process is often irreversible and results in a fully aromatic system with significantly downfield-shifted protons.

Differential Diagnosis & Troubleshooting Workflow:

Potential Cause Diagnostic Test Expected Outcome if Positive
Acid-Base Equilibrium Add a drop of a strong acid (e.g., TFA-d) or a strong base (e.g., NaOD in D₂O).Adding acid should cause the minor set of signals to grow and merge with the major set, resulting in a single set for the fully protonated species. Adding base should do the opposite.
Oxidation Re-run the NMR after the sample has been sitting for 24-48 hours. Run a 2D NMR (e.g., COSY, HSQC) to confirm the structure of the minor species.The signals corresponding to the oxidized species may increase in intensity over time. 2D NMR will confirm the aromatic nature of the minor component.
Rotamers/Isomers Perform a VT-NMR experiment as described in Guide 1.The two sets of signals should coalesce at higher temperatures if they are rotamers. If they are distinct chemical species (e.g., oxidized product), they will not coalesce.
Primary Solution: pH Modification and Control

To diagnose and resolve issues related to the protonation state, you can directly manipulate the acid-base equilibrium within the NMR tube.[8]

Objective: To determine if multiple species are due to an acid-base equilibrium by forcing the equilibrium to a single state.

Procedure:

  • Acquire Initial Spectrum: Take a standard ¹H NMR spectrum of your sample in a suitable solvent (DMSO-d₆ or CD₃OD are good choices as they can dissolve both freebases and salts).

  • Acidification:

    • Add a single drop of a deuterated acid, such as trifluoroacetic acid-d (TFA-d), directly to the NMR tube.

    • Shake the tube gently to mix.

    • Acquire another ¹H NMR spectrum.

    • Interpretation: If the two sets of signals coalesce into a single, downfield-shifted set, this confirms an acid-base equilibrium. You are now observing the spectrum of the fully protonated species.

  • Basification (use a separate sample):

    • To a fresh sample, add a drop of a strong deuterated base, such as a solution of NaOD in D₂O or pyridine-d₅.

    • Acquire another ¹H NMR spectrum.

    • Interpretation: This should force the equilibrium to the freebase form, resulting in a single set of upfield-shifted signals.

By controlling the pH of your NMR sample, you can ensure that you are observing a single, well-defined species, leading to a clean and interpretable spectrum.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: I see a peak at ~1.56 ppm in my CDCl₃ spectrum. What is it? A1: This is the signal for water (H₂O).[10] Its chemical shift is concentration and temperature-dependent. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton-deuterium exchange.[4]

Q2: My aromatic region is obscured by the residual solvent peak of CDCl₃ at 7.26 ppm. What can I do? A2: Switch to a different deuterated solvent whose residual peak does not fall in the aromatic region.[4] Good alternatives include Acetone-d₆ (residual peak at 2.05 ppm), Acetonitrile-d₃ (1.94 ppm), or Benzene-d₆ (7.16 ppm).[4][10] Using a different solvent can also provide different chemical shift dispersion, which may help resolve overlapping signals.[4]

Q3: How can I remove residual ethyl acetate from my sample? It won't come off under high vacuum. A3: Some compounds, particularly those with basic nitrogen atoms, can form non-covalent adducts with solvents like ethyl acetate. A common solution is to dissolve the sample in a small amount of dichloromethane (DCM), and then remove the DCM on a rotary evaporator. Repeating this process 2-3 times can effectively azeotrope off the stubborn ethyl acetate.[4]

Q4: My baseline is wavy or distorted. What's wrong? A4: This is often an issue with data processing rather than the sample itself. It can be caused by acquiring too few data points (a short acquisition time) or improper phasing. Try increasing the acquisition time (e.g., at=3 seconds) and carefully re-phasing the spectrum. Applying a gentle line-broadening function (e.g., lb=0.3) can also improve the appearance of the baseline at the cost of some resolution.

Q5: Why do the protons on the carbon next to the nitrogen (the α-protons) sometimes look broad? A5: This is often due to quadrupolar broadening from the ¹⁴N nucleus (the most abundant isotope of nitrogen).[3] The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution, which can lead to rapid relaxation and broadening of signals from adjacent, coupled protons. This effect is strongest for protons directly attached to or one bond away from the nitrogen.[3] Sometimes, gentle heating of the sample can sharpen these signals by increasing the rate of quadrupolar relaxation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • University of Rochester Chemistry Department. Troubleshooting ¹H NMR Spectroscopy. University of Rochester. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Akoka, S., Barantin, L., & Trierweiler, M. (1999). Concentration effect in ¹H NMR: a simple and practical tool for the analysis of complex mixtures. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry For Everyone. (2023). What Causes NMR Peak Broadening? YouTube. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Nowick, J. S. (2017). Using NMR to Study Aggregation and Conformation of Peptides and Other Molecules in Solution. Accounts of Chemical Research.
  • Gaál, F. F., et al. (2005). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica. [Link]

  • Mandal, A., & Hilario, E. (2020). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Tetrahedron Letters.
  • University of Oxford. Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra by two-dimensional homonuclear Hartmann-Hahn spectroscopy. Journal of the American Chemical Society.
  • Reddit r/chemhelp. (2015). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. [Link]

  • Jackowski, K., Jaszuński, M., & Wilczek, M. (2000). Effects of intermolecular interactions on the NMR shielding of ¹⁴N and ¹⁵N nuclei. Journal of Molecular Structure: THEOCHEM.
  • Begtrup, M. (1992). ¹H and ¹³C NMR study of the tautomerism of 1,2,3-triazoles. Magnetic Resonance in Chemistry.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Macomber, R. S. (1992). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.

Sources

Technical Support Center: Scaling Up the Synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important fluorinated heterocyclic compound. We will delve into the critical aspects of the synthesis, from reaction optimization to purification and safety, providing practical, field-tested advice to ensure a successful and efficient scale-up.

I. Synthetic Overview & Key Challenges

The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically proceeds via a two-step process: the formation of the isoquinoline-1,3-dione core, followed by a geminal difluorination at the C4 position. While conceptually straightforward, scaling up this synthesis presents several challenges, primarily related to the fluorination step and subsequent purification.

General Synthetic Scheme:

Synthetic_Scheme A Homophthalic anhydride C Isoquinoline-1,3,4(2H)-trione intermediate A->C Condensation B Primary amine (R-NH2) B->C E Geminal Difluorination C->E Fluorinating Agent D 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione E->D

Caption: General synthetic workflow for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis and scale-up.

Q1: What is the most critical step when scaling up the synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione?

A1: The most critical step is the geminal difluorination of the isoquinoline-1,3,4(2H)-trione intermediate. This reaction is often exothermic and requires careful control of temperature and reagent addition to prevent side reactions and ensure safety.[1] Scaling up this step can exacerbate heat dissipation issues, leading to potential runaway reactions if not managed properly.[1]

Q2: Which fluorinating agents are recommended for the gem-difluorination step, and what are their pros and cons?

A2: Several electrophilic fluorinating agents can be used for the gem-difluorination of ketones. The choice of reagent will depend on factors such as reactivity, safety, and cost.

Fluorinating AgentProsCons
Selectfluor® (F-TEDA-BF4) - High reactivity- Relatively stable and easy to handle solid- Can be expensive for large-scale synthesis- Requires careful control of reaction conditions
N-Fluorobenzenesulfonimide (NFSI) - Solid reagent, easier to handle than gases- Good reactivity- Can lead to side reactions if not optimized- Potential for decomposition at elevated temperatures
Diethylaminosulfur Trifluoride (DAST) - Effective for converting ketones to gem-difluorides- Thermally unstable and can decompose violently- Highly corrosive and moisture-sensitive
Deoxo-Fluor® - More thermally stable alternative to DAST- Still requires careful handling due to its reactivity and corrosive nature

For detailed safety and handling information on these reagents, it is crucial to consult the corresponding Safety Data Sheets (SDS).[2]

Q3: My fluorination reaction is giving low yields. What are the potential causes and how can I improve it?

A3: Low yields in the fluorination step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or ¹⁹F NMR.

  • Side reactions: Over-fluorination or degradation of the starting material or product can occur if the reaction temperature is too high or the reaction time is too long.

  • Moisture: Many fluorinating agents are sensitive to moisture, which can lead to their decomposition and the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Substrate purity: Impurities in the isoquinoline-1,3,4(2H)-trione starting material can interfere with the fluorination reaction. Ensure the starting material is of high purity.

Q4: I am observing the formation of a monofluorinated byproduct. How can I minimize this?

A4: The formation of a monofluorinated byproduct is a common issue in gem-difluorination reactions. To minimize its formation, consider the following:

  • Stoichiometry of the fluorinating agent: Ensure that a sufficient excess of the fluorinating agent is used to drive the reaction to the difluorinated product. A slight excess is often necessary.

  • Reaction time and temperature: Optimize the reaction time and temperature. A longer reaction time or a slightly higher temperature (with caution) may be required to push the reaction to completion.

  • Choice of solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different aprotic solvents to find the optimal conditions.

Q5: What are the best practices for purifying the final product on a large scale?

A5: Purification of the final product, 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, can be challenging due to the presence of unreacted starting material, monofluorinated byproduct, and other impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.[3] A systematic solvent screening is recommended to identify a suitable solvent system that provides good recovery and high purity.

  • Column chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large-scale purification.[3][4] If necessary, use a shorter, wider column and optimize the eluent system to maximize separation and throughput.

  • Extraction: A liquid-liquid extraction can be used to remove certain impurities. The crude product can be dissolved in a suitable organic solvent and washed with aqueous solutions to remove water-soluble byproducts and unreacted reagents.[3][5]

III. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific problems you may encounter during the scale-up process.

Problem 1: Exothermic Reaction During Fluorination

Symptom: A rapid and difficult-to-control increase in temperature upon addition of the fluorinating agent.

Cause: Fluorination reactions are often highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Solution:

  • Slow, controlled addition: Add the fluorinating agent slowly and in portions to the reaction mixture.

  • Efficient cooling: Use a cooling bath with a large capacity and efficient stirring to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a more dilute solution can help to better manage the exotherm.

  • Flow chemistry: For very large scales, consider transitioning to a continuous flow reactor, which offers superior heat and mass transfer, leading to better temperature control and improved safety.[6]

Problem 2: Product Decomposition During Workup

Symptom: Lower than expected yield after the workup procedure, or the presence of degradation products in the final product.

Cause: The product may be sensitive to the workup conditions, such as pH or temperature. Some gem-difluoro compounds can be unstable under strongly acidic or basic conditions.[7]

Solution:

  • Neutral workup: Use a neutral or mildly acidic/basic workup procedure.

  • Temperature control: Keep the temperature low during the workup and extraction steps.

  • Minimize exposure to water: If the product is sensitive to hydrolysis, minimize its contact time with aqueous solutions.

Troubleshooting Decision Tree:

Troubleshooting_Fluorination Start Low Yield or Impure Product in Fluorination Step Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup Procedure Start->Check_Workup SM_OK Purity >98%? Check_SM->SM_OK Conditions_OK Temp, Time, Stoichiometry Optimal? Check_Conditions->Conditions_OK Workup_OK Product Stable in Workup? Check_Workup->Workup_OK SM_OK->Conditions_OK Yes Purify_SM Purify Starting Material SM_OK->Purify_SM No Conditions_OK->Workup_OK Yes Optimize_Conditions Optimize Reaction Conditions (e.g., temp, time, solvent) Conditions_OK->Optimize_Conditions No Modify_Workup Modify Workup (e.g., neutral pH, low temp) Workup_OK->Modify_Workup No Success Successful Synthesis Workup_OK->Success Yes Purify_SM->Check_SM Optimize_Conditions->Check_Conditions Modify_Workup->Check_Workup

Caption: A decision tree for troubleshooting common issues in the fluorination step.

IV. Experimental Protocols

A. Synthesis of Isoquinoline-1,3,4(2H)-trione
  • To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid), add the primary amine (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

B. Geminal Difluorination

Safety First: Electrophilic fluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2]

  • To a solution of the isoquinoline-1,3,4(2H)-trione (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.0-2.5 eq) in portions.

  • Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR.

  • Upon completion, quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Caution: Quenching can be exothermic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

V. References

  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents. (URL not available)

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal. [Link]

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (URL not available)

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (URL not available)

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. [Link]

  • Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - NIH. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC - NIH. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - NIH. [Link]

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (URL not available)

  • Repurposing of F-gases: challenges and opportunities in fluorine chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01072G. (URL not available)

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C - ChemRxiv. [Link]

  • WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds - Google Patents. (URL not available)

  • Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (URL not available)

  • Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchGate. [Link]

  • What Are Fluorinating Agents? - Sparrow Chemical. (URL not available)

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the rigorous confirmation of purity for novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for ascertaining the purity of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The presence of the gem-difluoro group at the C4 position introduces unique chemical properties that necessitate a well-considered analytical strategy.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and implementation of appropriate analytical techniques. The methodologies discussed are presented as self-validating systems, adhering to the principles of scientific integrity and aligning with regulatory expectations for analytical procedure validation.[1][2][3][4][5]

The Criticality of Purity Assessment

The introduction of fluorine atoms into pharmaceutical candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[6] However, the synthesis of such complex molecules can often lead to the formation of closely related impurities, including regioisomers, precursors, and degradation products. For 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, potential impurities could arise from incomplete fluorination or side reactions involving the isoquinoline core. Therefore, robust analytical methods are paramount to ensure the quality and safety of the active pharmaceutical ingredient (API).

Orthogonal Analytical Approaches: A Multi-faceted Strategy

A comprehensive purity assessment relies on the principle of orthogonality, wherein multiple analytical techniques with different separation and detection principles are employed. This approach provides a high degree of confidence in the purity profile of the compound. The primary methods for the purity determination of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For fluorinated compounds, reversed-phase HPLC is a common and effective technique.[7][8][9][10]

Causality Behind Experimental Choices

The choice of a stationary phase is critical for achieving optimal separation. While traditional C8 and C18 columns are widely used, fluorinated stationary phases can offer alternative selectivity for fluorinated analytes, potentially enhancing the resolution of closely related impurities.[7] The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution. A gradient elution is often preferred to resolve impurities with a wide range of polarities. UV detection is suitable for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione due to the presence of the aromatic ring, which imparts a UV chromophore.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a fluorinated phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or determined by UV scan of the main peak.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis
ParameterResultAcceptance Criteria
Purity by Area %99.8%≥ 99.5%
Largest Individual Impurity0.08%≤ 0.1%
Total Impurities0.2%≤ 0.5%
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Process Process FID Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which is invaluable for confirming the identity and detecting impurities. [11]High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the parent ion and any observed impurities.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and it typically produces the protonated molecule [M+H]⁺. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of impurities before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio data for each component. [11]For fluorinated compounds, which can sometimes be challenging to ionize, field ionization (FI) can be an alternative soft ionization technique to ensure the observation of the molecular ion. [12]

Experimental Protocol: LC-HRMS
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Use the same HPLC method as described previously.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS scan can be included to obtain fragmentation data for the most abundant ions.

  • Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Search for masses corresponding to potential impurities.

Data Presentation: HRMS Analysis
IonTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺C₉H₈F₂NO₂⁺C₉H₈F₂NO₂⁺1.2C₉H₈F₂NO₂

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [13]It is primarily used for identification and for detecting impurities that have different functional groups than the main compound.

Causality Behind Experimental Choices

The FTIR spectrum of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is expected to show characteristic absorption bands for the C=O stretching of the dione, the N-H stretching of the amide, the C-F stretching of the difluoro group, and the aromatic C-H and C=C stretching of the isoquinoline ring. [14]The presence of all expected peaks and the absence of unexpected ones (e.g., O-H from a hydrolyzed impurity) contribute to the confirmation of purity.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known pure sample. Identify characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3200
C=O Stretch (Amide)~1700 and ~1650
C-F Stretch~1100-1250
Aromatic C=C Stretch~1600 and ~1450

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. [15]It is a fundamental technique for confirming the empirical formula and is a strong indicator of purity. [15][16]

Causality Behind Experimental Choices

For a pure sample of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (C₉H₇F₂NO₂), the experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values. A significant deviation (typically >0.4%) may indicate the presence of impurities or residual solvent. [16]The analysis of fluorinated compounds can sometimes be challenging due to the reactivity of fluorine, but modern elemental analyzers are equipped to handle such samples. [17]

Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N.

Data Presentation: Elemental Analysis Results
ElementTheoretical %Found %Deviation %
C51.2051.05-0.15
H3.343.30-0.04
N6.636.58-0.05

Comparison of Analytical Methods

MethodPrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioning between mobile and stationary phasesPurity, number and quantity of impuritiesHigh resolution, quantitative, robustRequires a chromophore for UV detection
NMR Nuclear spin in a magnetic fieldStructure, purity, quantification of specific nucleiHighly specific, quantitative, structural informationLower sensitivity than MS, requires pure internal standard for qNMR
MS Mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS)High sensitivity, high specificityMay not be quantitative without standards, ionization can be challenging
FTIR Absorption of infrared radiation by molecular vibrationsFunctional groupsRapid, non-destructive, good for identificationNot suitable for quantifying low-level impurities, complex spectra
Elemental Analysis Combustion and detection of elemental componentsElemental compositionFundamental confirmation of empirical formulaNot specific for individual impurities, sensitive to residual solvents

Conclusion

A combination of orthogonal analytical methods is essential for the comprehensive purity assessment of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione. HPLC is the primary technique for quantifying purity and detecting impurities. ¹⁹F NMR offers a highly specific and quantitative alternative, particularly for fluorinated impurities. HRMS provides unambiguous confirmation of the molecular formula. FTIR and Elemental Analysis serve as crucial identity and confirmatory tests. By integrating the data from these diverse techniques, a high degree of confidence in the purity of this novel fluorinated compound can be achieved, which is a critical step in its journey through the drug development pipeline.

References

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.
  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • PubMed Central. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Unknown Source.
  • Unknown Source. 19Flourine NMR.
  • ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.
  • Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • Unknown Source. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Unknown Source. Mass spectra of fluorocarbons.
  • ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Unknown Source. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Unknown Source. Elemental Analysis tool.
  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
  • PubMed Central. (2022). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography.
  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.
  • FTIR.com. (n.d.). Impurities in Fluorine.
  • ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
  • Taylor & Francis. (2025). Key developments in fluorinated heterocycles.
  • Unknown Source. Fluorine NMR.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • ResearchGate. (n.d.). 5: FTIR spectra of fluorinated nanoparticles. (A) Shows particles and....
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione: A Comparative Analysis of 19F NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography for the structural analysis of the novel fluorinated compound, 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The gem-difluoro motif, particularly at a benzylic position, introduces unique conformational constraints and electronic properties. Consequently, the precise and unambiguous characterization of such fluorinated scaffolds is paramount. This guide offers a comparative analysis of leading analytical techniques, with a primary focus on the utility of 19F NMR, to provide a comprehensive understanding of the structural nuances of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

The Power of 19F NMR: A Unique Spectroscopic Window

19F NMR spectroscopy stands as a premier analytical tool for the characterization of organofluorine compounds due to the intrinsic properties of the 19F nucleus. With a nuclear spin of 1/2 and 100% natural abundance, 19F offers exceptional sensitivity, approaching 83% of that of 1H.[1][2] This high receptivity, coupled with a wide chemical shift range of over 400 ppm, provides a broad and sparsely populated spectral window, minimizing signal overlap and simplifying spectral interpretation.[2]

The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups induce a downfield shift (deshielding), while electron-donating groups cause an upfield shift (shielding).[1] This sensitivity allows for the detection of subtle changes in molecular structure, conformation, and intermolecular interactions.

Predicted 19F NMR Spectrum of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

The two fluorine atoms at the C4 position are geminal and diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence arises from the chiral center at C1 (if substituted) or the overall asymmetry of the puckered tetrahydroisoquinoline ring. Consequently, they are expected to exhibit distinct chemical shifts and will couple to each other, resulting in a pair of doublets (an AX spin system).

The chemical shift of geminal difluorides in a six-membered ring adjacent to an aromatic system and carbonyl groups is anticipated to be in the range of -90 to -120 ppm relative to CFCl3. The presence of two electron-withdrawing carbonyl groups at the adjacent C1 and C3 positions will deshield the fluorine nuclei, likely shifting their resonance downfield within this range.

The geminal 19F-19F coupling constant (2JFF) is typically in the range of 230-280 Hz for gem-difluoro groups on a six-membered ring. This large coupling constant is a characteristic feature and aids in the assignment of the signals.

Furthermore, through-space couplings to nearby protons, particularly the aromatic proton at C5, may be observable, providing valuable information for complete structural assignment.

Comparative Analysis: 19F NMR vs. Alternative Techniques

While 19F NMR is a powerful tool, a multi-technique approach is often essential for comprehensive structural elucidation. Here, we compare the utility of 19F NMR with High-Resolution Mass Spectrometry (HRMS) and Single Crystal X-ray Crystallography.

Feature19F NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Single Crystal X-ray Crystallography
Information Provided Precise electronic environment of fluorine atoms, stereochemistry, conformational dynamics, and through-bond/through-space couplings.Exact molecular weight and elemental composition. Fragmentation patterns provide structural information.Unambiguous 3D atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Sample Requirements Soluble sample (typically 1-10 mg) in a suitable deuterated solvent.Small sample amount (µg to ng), soluble in a volatile solvent.High-quality single crystal (typically >0.1 mm in all dimensions).[3]
Strengths Highly sensitive to subtle structural and conformational changes. Non-destructive. Provides information about the molecule in solution.Extremely high sensitivity and mass accuracy. Provides definitive molecular formula.Provides the "gold standard" for structural determination with atomic resolution.
Limitations Provides indirect structural information that requires interpretation. Can be complex for molecules with multiple fluorine environments.Does not provide information on stereochemistry or conformation. Fragmentation can sometimes be difficult to interpret.Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may not represent the solution-phase conformation.
Causality in Choice Ideal for initial structural verification of fluorinated compounds, studying conformational dynamics, and probing intermolecular interactions in solution.Essential for confirming the elemental composition and as a complementary technique to NMR for initial characterization.The ultimate method for unambiguous structure determination when a suitable crystal can be obtained.

Experimental Protocols

19F NMR Spectroscopy: A Step-by-Step Workflow

A detailed protocol for acquiring a high-quality 19F NMR spectrum of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is outlined below. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Add a small amount of an internal standard with a known 19F chemical shift (e.g., trifluorotoluene) for accurate referencing if required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
  • Tune and match the probe for the 19F frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of 19F chemical shifts (e.g., -50 to -150 ppm).
  • Use a 90° pulse angle for optimal signal intensity.
  • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For enhanced resolution, consider using proton decoupling.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Apply baseline correction.
  • Reference the spectrum to an appropriate standard (e.g., external CFCl3 at 0 ppm or the internal standard).
  • Integrate the signals to determine the relative number of fluorine atoms.
  • Measure the chemical shifts (δ) and coupling constants (J).

Workflow for 19F NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 acq1 Tune and Lock Spectrometer prep3->acq1 acq2 Set Spectral Parameters acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Referencing and Integration proc2->proc3 proc4 Measure δ and J proc3->proc4 end end proc4->end Structural Interpretation

Caption: A streamlined workflow for 19F NMR analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS provides the exact mass of a molecule, which is invaluable for determining its elemental composition.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
  • Ensure the sample is free from non-volatile salts or buffers.

2. Instrument Setup and Calibration:

  • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).
  • Calibrate the instrument using a standard of known mass that brackets the expected mass of the analyte.[4]

3. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
  • Acquire the mass spectrum in a high-resolution mode.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion.
  • Use software to calculate the elemental composition that corresponds to the measured mass within a narrow mass tolerance (typically < 5 ppm).

Logical Flow of Structural Confirmation

start Unknown Fluorinated Compound nmr 19F NMR Analysis start->nmr Initial Screen hrms HRMS Analysis start->hrms Initial Screen structure Proposed Structure nmr->structure Connectivity & Stereochemistry hrms->structure Elemental Composition xray X-ray Crystallography confirmation Confirmed Structure xray->confirmation Absolute 3D Structure structure->xray For Unambiguous Proof structure->confirmation High Confidence

Caption: A decision-making workflow for structural elucidation.

Single Crystal X-ray Crystallography Protocol

This technique provides the definitive 3D structure of a molecule in the solid state.

1. Crystal Growth:

  • This is often the most challenging step. Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.[3]
  • The crystals should be of sufficient size and quality for diffraction.

2. Crystal Mounting and Data Collection:

  • Mount a suitable crystal on a goniometer head.
  • Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of reflection intensities.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate 3D structure.

Conclusion: An Integrated Approach for Unambiguous Characterization

For the comprehensive structural elucidation of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, an integrated analytical approach is recommended. 19F NMR spectroscopy serves as an unparalleled tool for initial structural verification, providing crucial information about the electronic environment and stereochemistry of the fluorine atoms in solution. High-Resolution Mass Spectrometry is essential for unequivocally determining the elemental composition. Finally, when the highest level of structural certainty is required and suitable crystals can be obtained, Single Crystal X-ray Crystallography provides the definitive three-dimensional atomic arrangement. By leveraging the complementary strengths of these techniques, researchers can confidently and accurately characterize novel fluorinated molecules, paving the way for their application in drug discovery and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Bristow, A. W. T. (2011). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]

  • UCI Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Kiss, L. (2019).
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1–21.
  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • Karakuş, S., et al. (2021). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1244, 130951.
  • Venkatesan, N., & Nagarajan, S. (2012). Evaluation of analytical methods for fluorine in biological and related materials. Journal of pharmaceutical and biomedical analysis, 66, 1–16.
  • University of Glasgow. (n.d.). Guidelines for users of the X-ray Crystallography Service. Retrieved from [Link]

  • Gancia, E., et al. (2020). A comprehensive approach to X-ray crystallography for drug discovery at a synchrotron facility — The example of Diamond Light Source. Drug Discovery Today: Technologies, 37, 1-10.
  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the tetrahydroisoquinoline (THIQ) scaffold represents a cornerstone of modern medicinal chemistry. This privileged heterocyclic motif is embedded in a vast array of natural products and clinically significant pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The synthetic route chosen to construct this vital core can profoundly impact yield, purity, stereochemical outcome, and ultimately, the efficiency of a drug discovery program.

This guide provides an in-depth comparative analysis of the principal synthetic routes to THIQs. Moving beyond a mere recitation of textbook methods, we will delve into the mechanistic nuances, practical considerations, and comparative performance of these reactions, supported by experimental data. Our goal is to equip you with the critical insights needed to make informed decisions in your synthetic endeavors.

The Classical Approaches: A Triumvirate of Name Reactions

The traditional synthesis of the THIQ skeleton is dominated by three venerable name reactions: the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions. Each offers a unique strategic advantage and comes with its own set of operational considerations.

The Pictet-Spengler Reaction: The Biomimetic Workhorse

Discovered in 1911, the Pictet-Spengler reaction is arguably the most widely employed method for THIQ synthesis, owing to its often mild conditions and biomimetic nature.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][3]

Mechanism and Causality:

The reaction proceeds through the formation of an iminium ion intermediate, which is sufficiently electrophilic to be attacked by the electron-rich aromatic ring. The choice of acid catalyst is critical; Brønsted or Lewis acids facilitate the formation of the key iminium ion.[1] For aromatic rings bearing electron-donating groups, the reaction can often proceed under near-physiological conditions, highlighting its efficiency. However, for less activated systems, stronger acids and higher temperatures may be necessary.[4]

Pictet_Spengler cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Re-aromatization β-arylethylamine β-arylethylamine Imine Imine β-arylethylamine->Imine + Aldehyde Aldehyde Aldehyde Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H+ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Electrophilic Aromatic Substitution Iminium_Ion->Cyclized_Intermediate THIQ THIQ Cyclized_Intermediate->THIQ - H+

Figure 1: Pictet-Spengler Reaction Mechanism. A two-step process involving iminium ion formation and subsequent intramolecular cyclization.

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of aldehydes and β-arylethylamines.

  • Mild Conditions: Can often be performed under relatively mild, even physiological, conditions, particularly with activated aromatic rings.

  • Stereochemical Control: Asymmetric variants using chiral auxiliaries or catalysts are well-developed.[1]

  • Direct Access to THIQs: Forms the saturated THIQ ring in a single synthetic operation.

Disadvantages:

  • Requirement for Activated Aromatics: Less reactive aromatic systems may require harsh acidic conditions and high temperatures.[4]

  • Ketone Reactivity: Ketones are generally less reactive than aldehydes, often leading to lower yields.[5]

The Bischler-Napieralski Reaction: The Dehydrative Cyclization Route

The Bischler-Napieralski reaction provides an alternative route to the THIQ core, proceeding through a 3,4-dihydroisoquinoline intermediate. This method involves the intramolecular cyclodehydration of a β-arylethylamide using a strong dehydrating agent.[6]

Mechanism and Causality:

The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic nitrilium ion or a related species.[7] This potent electrophile then undergoes intramolecular attack by the aromatic ring. A subsequent reduction step is required to furnish the final THIQ product.

Bischler_Napieralski cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Reduction β-arylethylamide β-arylethylamide Nitrilium_Ion Nitrilium_Ion β-arylethylamide->Nitrilium_Ion + POCl₃ Dihydroisoquinoline Dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Cyclization THIQ THIQ Dihydroisoquinoline->THIQ + [H] (e.g., NaBH₄) Dihydroisoquinoline->THIQ

Figure 2: Bischler-Napieralski/Reduction Pathway. A two-stage process involving cyclodehydration to a dihydroisoquinoline followed by reduction.

Advantages:

  • Alternative Substrate Class: Utilizes readily available β-arylethylamides.

  • Versatility: The intermediate dihydroisoquinoline can be isolated and further functionalized before reduction.

Disadvantages:

  • Harsh Conditions: Typically requires strong dehydrating agents and high temperatures, which can limit functional group tolerance.[6]

  • Two-Step Process: Requires a separate reduction step to obtain the THIQ.

  • Limited to Electron-Rich Aromatics: The reaction is most effective with aromatic rings bearing electron-donating substituents.[7]

The Pomeranz-Fritsch-Bobbitt Reaction: A Modular Approach

The Pomeranz-Fritsch reaction and its Bobbitt modification offer a more modular approach to THIQ synthesis. The classical Pomeranz-Fritsch synthesis leads to isoquinolines, while the Bobbitt modification allows for the synthesis of THIQs.[8] This route involves the acid-catalyzed cyclization of a benzalaminoacetal.[9]

Mechanism and Causality:

The reaction proceeds in two main stages: the formation of a benzalaminoacetal from an aromatic aldehyde and an aminoacetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[10] The Bobbitt modification involves the reduction of the intermediate imine in situ before cyclization, leading directly to the THIQ skeleton.[8][11]

Pomeranz_Fritsch_Bobbitt cluster_0 Step 1: Benzalaminoacetal Formation cluster_1 Step 2: Reduction & Cyclization (Bobbitt) Aromatic_Aldehyde Aromatic_Aldehyde Benzalaminoacetal Benzalaminoacetal Aromatic_Aldehyde->Benzalaminoacetal + Aminoacetal Aminoacetal Aminoacetal Reduced_Intermediate Reduced_Intermediate Benzalaminoacetal->Reduced_Intermediate + [H] Benzalaminoacetal->Reduced_Intermediate THIQ THIQ Reduced_Intermediate->THIQ + H+

Figure 3: Pomeranz-Fritsch-Bobbitt Reaction Pathway. A modular synthesis involving the formation of a benzalaminoacetal, followed by reduction and acid-catalyzed cyclization.

Advantages:

  • Modular Assembly: Allows for the independent variation of the aromatic aldehyde and aminoacetal components.

  • Access to Diverse Substitution Patterns: Can be adapted to produce a wide range of substituted THIQs.

Disadvantages:

  • Multi-step Nature: Can be a longer sequence compared to the Pictet-Spengler reaction.

  • Acid Sensitivity: The use of strong acids in the cyclization step can be incompatible with sensitive functional groups.

Comparative Performance of Classical Routes: A Data-Driven Overview

To provide a clear, objective comparison, the following table summarizes the key features and typical performance of these classical synthetic routes.

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch-Bobbitt Reaction
Starting Materials β-arylethylamine, Aldehyde/Ketoneβ-arylethylamideAromatic aldehyde, Aminoacetal
Key Intermediate Iminium ionNitrilium ionReduced aminoacetal
Reaction Conditions Mild to harsh acid, RT to refluxStrong dehydrating agent, refluxStrong acid, often elevated temp.
Typical Yields Good to excellent (highly variable)Moderate to goodModerate to good
Substrate Scope Broad, especially for activated arenesBest for electron-rich arenesBroad, modular approach
Functional Group Tol. Moderate (acid-sensitive groups)Low (harsh conditions)Moderate (acid-sensitive groups)
Scalability Generally goodCan be challenging due to harsh reagentsModerate
Key Advantage Direct, often mild, biomimeticUtilizes amide starting materialsHighly modular
Key Disadvantage Less effective for deactivated arenesHarsh conditions, requires reductionCan be a longer sequence

Modern Frontiers: Catalytic Asymmetric Synthesis of THIQs

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for THIQ synthesis. These approaches offer precise control over stereochemistry, a critical aspect of modern drug development.[12][13]

Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes bearing chiral ligands, has emerged as a powerful tool for the asymmetric hydrogenation of dihydroisoquinolines or the direct asymmetric hydrogenation of isoquinolinium salts.[12] Organocatalysis, employing chiral Brønsted acids or other small organic molecules, has also proven effective in promoting enantioselective Pictet-Spengler reactions.[1]

Asymmetric_Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Dihydroisoquinoline) Enantiopure_THIQ Enantiomerically Enriched THIQ Prochiral_Substrate->Enantiopure_THIQ Asymmetric Transformation (e.g., Hydrogenation, Cyclization) Chiral_Catalyst Chiral Catalyst (Transition Metal Complex or Organocatalyst) Chiral_Catalyst->Enantiopure_THIQ Controls Stereochemistry

Figure 4: General Concept of Catalytic Asymmetric THIQ Synthesis. A chiral catalyst directs the stereochemical outcome of the reaction, leading to an enantiomerically enriched product.

Representative Asymmetric Catalytic Systems

The following table highlights a selection of modern catalytic systems, showcasing their performance in the asymmetric synthesis of THIQs.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Enantiomeric Excess (%)Reference
Ru(II)-TsDPENDihydroisoquinolineAsymmetric Transfer Hydrogenation9995[14]
Chiral Phosphoric AcidTryptamine & AldehydeAsymmetric Pictet-Spenglerup to 99up to 99[2]
Iridium-f-binaphaneDihydroisoquinolineAsymmetric Hydrogenation>95>99[12]
Chiral Brønsted Acidβ-arylethylamine & AldehydeAsymmetric Pictet-Spenglerup to 97up to 95[1]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step protocols for the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline via the three classical routes.

Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • Phenethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a solution of phenethylamine (1.0 eq) in water, add concentrated hydrochloric acid until the pH is approximately 4-5.

  • Cool the solution in an ice bath and add acetaldehyde (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours, monitoring by TLC.

  • Basify the reaction mixture with a sodium hydroxide solution to pH 10-12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski/Reduction Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Part A: Bischler-Napieralski Cyclization

Materials:

  • N-Acetylphenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

Procedure:

  • Dissolve N-acetylphenethylamine (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify with a concentrated ammonium hydroxide solution and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-3,4-dihydroisoquinoline.

Part B: Reduction

Materials:

  • Crude 1-methyl-3,4-dihydroisoquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract with dichloromethane, dry the organic layer, and concentrate to give the crude product.

  • Purify by column chromatography to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.[15]

Pomeranz-Fritsch-Bobbitt Synthesis of 1,2,3,4-Tetrahydroisoquinoline

Procedure:

  • The Pomeranz-Fritsch-Bobbitt cyclization is carried out by reacting the appropriate aminoacetal with 20% HCl at room temperature for 72 hours under an inert atmosphere in the dark.

  • The reaction mixture is then hydrogenated for 24 hours under a hydrogen atmosphere in the presence of a 10% Pd-C catalyst.

  • The catalyst is removed by filtration, and the filtrate is evaporated to obtain the crude hydrochloride salt of the THIQ.

  • The crude salt is then neutralized to afford the final product.[16]

Conclusion and Future Outlook

The synthesis of tetrahydroisoquinolines remains a vibrant and evolving field of organic chemistry. The classical Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions continue to be valuable tools in the synthetic chemist's arsenal, each with its own strategic applications. The choice between these methods is often dictated by the desired substitution pattern, the electronic nature of the aromatic precursor, and the tolerance of other functional groups to the reaction conditions.

The advent of modern catalytic asymmetric methods has revolutionized the synthesis of chiral THIQs, providing access to enantiomerically pure compounds with high efficiency and selectivity. As the demand for stereochemically defined drug candidates continues to grow, the development of even more robust, selective, and sustainable catalytic systems will undoubtedly be a major focus of future research in this area. This guide serves as a foundational resource to aid in the rational design of synthetic routes to this critically important class of heterocyclic compounds.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

  • Luchini, C., & D'hooghe, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 849. [Link]

  • Chrzanowska, M., & Grajewska, A. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 120(24), 13364–13433. [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • Li, J., & Wang, T. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8484. [Link]

  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]

  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Potashman, M. H., & Duggan, M. E. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1827–1834. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Organic Syntheses. [Link]

  • Ivanova, Y., & Danchev, N. (2006). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Scientia Pharmaceutica, 74(3), 115–126. [Link]

  • Chrzanowska, M., Dreas, A., & Grajewska, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Molecules, 28(8), 3364. [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in catalytic asymmetric synthesis. PubMed Central. [Link]

  • Kulkarni, A. A., & Zard, S. Z. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(19), 10459–10466. [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • ResearchGate. (n.d.). (PDF) Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bobbitt reaction. Wikipedia. [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. [Link]

  • YouTube. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. NOBLECHEMISTRY. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. SYNFORM. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Name Reactions in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). Approach to Comparing the Functional Group Tolerance of Reactions. PubMed. [Link]

Sources

The Crucible of Discovery: A Guide to Cross-Validation of Experimental and Computational Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the convergence of computational modeling and experimental validation has emerged as a cornerstone of modern drug discovery. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the critical process of cross-validating experimental results with computational predictions. By fostering a symbiotic relationship between in silico and in vitro methodologies, we can enhance the predictive power of our models, prioritize promising candidates with greater confidence, and ultimately, accelerate the journey from bench to bedside.

The Indispensable Synergy: Why Cross-Validation Matters

The traditional paradigm of drug discovery has often been characterized by a linear progression from high-throughput screening of massive compound libraries to laborious and expensive experimental validation.[1] This approach, while foundational, is frequently hampered by high attrition rates and the serendipitous nature of discovery. Computational methods, ranging from molecular docking and dynamics simulations to sophisticated machine learning algorithms, offer a powerful alternative by enabling the rapid, cost-effective screening of virtual libraries and the generation of testable hypotheses.[1][2]

However, computational predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying algorithms, the completeness of the training data, and the inherent complexities of biological systems that are often difficult to model.[3] Conversely, experimental results can be influenced by variability in assay conditions and reagents.[4] Therefore, a robust cross-validation strategy, where computational predictions guide experimental work and experimental data, in turn, refines and validates the computational models, is not merely advantageous but essential for navigating the complexities of drug discovery. This iterative feedback loop, as we will explore, is the crucible in which true scientific insights are forged.

The Two Pillars of Discovery: Computational and Experimental Methodologies

A successful cross-validation strategy hinges on the careful selection and rigorous application of both computational and experimental techniques. The choice of methods will be dictated by the specific biological question, the nature of the target, and the available resources.

In Silico Approaches: The Digital Proving Ground

Computational drug discovery encompasses a diverse array of techniques, each with its own strengths and limitations.[1]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a cornerstone of structure-based drug design, allowing for the rapid screening of large virtual compound libraries.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of ligand-receptor complexes, the influence of solvent, and the conformational changes that may occur upon binding.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel compounds based on their structural features.[1]

The following diagram illustrates a typical computational workflow for identifying potential drug candidates.

computational_workflow cluster_screening Virtual Screening cluster_refinement Hit Refinement cluster_prediction Activity Prediction Virtual_Library Virtual Compound Library Molecular_Docking Molecular Docking Virtual_Library->Molecular_Docking Top_Hits Top Ranked Hits Molecular_Docking->Top_Hits MD_Simulations Molecular Dynamics Simulations Top_Hits->MD_Simulations Binding_Energy Binding Free Energy Calculation MD_Simulations->Binding_Energy QSAR_Modeling QSAR Modeling Binding_Energy->QSAR_Modeling Binding_Energy->QSAR_Modeling Predicted_Activity Predicted Biological Activity QSAR_Modeling->Predicted_Activity Experimental_Validation Experimental_Validation Predicted_Activity->Experimental_Validation Prioritized Candidates

Caption: A generalized computational drug discovery workflow.

In Vitro Methodologies: The Experimental Litmus Test

Experimental validation provides the essential ground truth against which computational predictions are measured. A variety of in vitro assays can be employed to assess the biological activity of computationally identified hits.

  • Biochemical Assays: These assays directly measure the effect of a compound on the activity of a purified target protein, such as an enzyme or receptor. Kinase activity assays, for example, are widely used to screen for inhibitors of this important class of drug targets.

  • Cell-Based Assays: These assays are performed in living cells, providing a more physiologically relevant context to assess a compound's activity, including its ability to cross cell membranes and its potential cytotoxicity.

  • Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of ligand-receptor interactions, providing a quantitative measure for comparison with computational predictions.

The following diagram outlines a typical experimental validation workflow.

experimental_workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_biophysical Biophysical Characterization Computational_Hits Computationally Prioritized Candidates Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Computational_Hits->Biochemical_Assay Active_Compounds Active Compounds Biochemical_Assay->Active_Compounds Cell_Based_Assay Cell-Based Assay Active_Compounds->Cell_Based_Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits SPR_ITC SPR/ITC Confirmed_Hits->SPR_ITC Binding_Affinity Binding Affinity (Kd) SPR_ITC->Binding_Affinity Lead_Optimization Lead_Optimization Binding_Affinity->Lead_Optimization Validated Leads

Caption: A typical experimental workflow for validating computational hits.

Bridging the Gap: A Comparative Analysis Framework

The heart of the cross-validation process lies in the systematic comparison of computational predictions and experimental results. This requires a clear framework for data presentation and statistical analysis.

Data Presentation: The Power of Clarity

Quantitative data should be summarized in clearly structured tables to facilitate direct comparison. This allows for a transparent assessment of the concordance between in silico and in vitro data.

Table 1: Comparison of Predicted and Experimental Inhibition of Kinase X

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Fold Difference
Cmpd-001-10.2151.5
Cmpd-002-9.8301.2
Cmpd-003-9.51503.1
Cmpd-004-8.75005.7
Cmpd-005-7.1>10,000>140

This table presents a hypothetical comparison, and the fold difference is calculated based on a hypothetical conversion of binding affinity to IC50.

Statistical Rigor: Quantifying the Correlation

Visual inspection of comparative data is a crucial first step, but a quantitative assessment of the correlation between computational predictions and experimental results is essential for robust validation.

  • Pearson Correlation Coefficient (r): This metric measures the linear correlation between two continuous variables, providing a value between -1 and 1, where 1 indicates a perfect positive correlation, -1 a perfect negative correlation, and 0 no correlation.[5][6] A high Pearson correlation coefficient between predicted binding affinities and experimentally determined potencies (e.g., IC50 or Ki values) provides strong evidence for the predictive power of the computational model.

  • Root Mean Square Error (RMSE): RMSE is a measure of the differences between values predicted by a model and the values observed.[7][8][9] It represents the standard deviation of the residuals (prediction errors). A lower RMSE value indicates a better fit of the model to the data.[10]

The following diagram illustrates the iterative nature of the cross-validation process.

cross_validation_cycle Computational_Prediction Computational Prediction Experimental_Validation Experimental Validation Computational_Prediction->Experimental_Validation  Hypothesis Generation Comparative_Analysis Comparative Analysis Experimental_Validation->Comparative_Analysis  Data Generation Model_Refinement Model Refinement Comparative_Analysis->Model_Refinement  Feedback Model_Refinement->Computational_Prediction  Improved Model

Sources

A Senior Application Scientist's Guide to Tetrahydroisoquinoline (THIQ) Derivatives: Bridging In-Vitro Potency and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and clinically approved drugs.[1][2] Derivatives of this versatile structure exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4] This guide provides an in-depth comparison of the in-vitro and in-vivo methodologies used to evaluate THIQ derivatives, offering field-proven insights into experimental design and the critical challenge of translating laboratory findings into tangible therapeutic outcomes.

Part 1: Deciphering Activity in the Lab: A Survey of In-Vitro Methodologies

In-vitro assays are the cornerstone of early-stage drug discovery. They provide a controlled environment to dissect the specific interactions between a THIQ derivative and its biological target, be it an enzyme, a receptor, or a whole cell. These assays are indispensable for initial screening, mechanism of action (MOA) studies, and establishing structure-activity relationships (SAR).[5][6]

Enzyme Inhibition Assays: Pinpointing Molecular Sabotage

Many THIQ derivatives exert their effects by inhibiting enzymes crucial to disease pathways.[6] The primary goal of an enzyme inhibition assay is to quantify this disruption, typically by determining the half-maximal inhibitory concentration (IC50).[7][8]

Causality Behind Experimental Choices: The assay buffer, substrate concentration (often near the Michaelis-Menten constant, Km), and enzyme concentration are meticulously optimized. This ensures that the observed inhibition is a direct result of the compound's interaction with the enzyme's active site or an allosteric site, rather than an artifact of suboptimal reaction conditions.

Featured Targets for THIQ Derivatives:

  • Phosphodiesterase 4 (PDE4): Inhibition of this enzyme is a key strategy for treating inflammatory diseases.[1]

  • HIV Reverse Transcriptase (HIV-RT): Several THIQ analogs have shown potent anti-HIV activity by inhibiting this viral enzyme.[3]

  • Rho Kinase (ROCK): A promising target for glaucoma treatment.

  • Cyclin-Dependent Kinase 2 (CDK2) & Dihydrofolate Reductase (DHFR): Key enzymes in cancer cell proliferation.

Experimental Protocol: General Enzyme Inhibition Assay (IC50 Determination)

  • Preparation: Recombinant human enzyme, a specific substrate, and the test THIQ derivative are prepared in a suitable assay buffer.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the THIQ derivative in a microplate. The reaction is initiated by adding the substrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Signal Detection: The reaction is stopped, and the product formation is measured. The detection method depends on the substrate and can be colorimetric, fluorescent, or luminescent.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and THIQ Compound Solutions A1 Dispense THIQ dilutions into 96-well plate P1->A1 A2 Add Enzyme (Pre-incubation) A1->A2 A3 Add Substrate (Start Reaction) A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction & Add Detection Reagent A4->A5 D1 Read Plate (e.g., Spectrophotometer) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

General Workflow for an Enzyme Inhibition Assay.

Cell-Based Assays: Assessing Impact in a Biological Context

While enzyme assays are precise, they lack biological context. Cell-based assays bridge this gap by evaluating a compound's effect on intact, living cells, providing insights into cell permeability, cytotoxicity, and engagement with cellular pathways.[10][11][12]

Causality Behind Experimental Choices: The choice of cell line is paramount. For anticancer studies, a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) is often used to assess the breadth of activity.[13] Healthy or non-cancerous cell lines are used as controls to determine selectivity and potential toxicity. Assay duration is also critical; short-term assays (24-72 hours) measure acute cytotoxicity, while longer-term colony formation assays assess antiproliferative effects.

Common Cell-Based Applications:

  • Anticancer Activity: THIQ derivatives are frequently tested for their ability to kill cancer cells (cytotoxicity) or halt their growth (cytostatic effects).[13][14]

  • Antiviral Efficacy: Evaluating the inhibition of viral replication in host cells.[3]

  • Cellular Adhesion: Screening for compounds that disrupt interactions like LFA-1/ICAM-1, which is relevant for inflammatory conditions.[15]

  • Functional Readouts: Measuring changes in cellular processes like ion transport or glucose uptake.[1][16]

Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the THIQ derivative. A vehicle control (e.g., DMSO) is included.

  • Incubation: Cells are incubated with the compound for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: The MTT reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization & Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 is determined.[17]

G cluster_prep Cell Culture cluster_assay Treatment & Incubation cluster_readout Viability Measurement P1 Seed Cells in 96-well Plate P2 Incubate Overnight (Allow Adhesion) P1->P2 A1 Treat Cells with THIQ Dilutions P2->A1 A2 Incubate for 48-72 hours A1->A2 D1 Add MTT Reagent A2->D1 D2 Incubate & Solubilize Formazan D1->D2 D3 Read Absorbance D2->D3 D4 Calculate Viability & IC50 D3->D4

Workflow for a Cell-Based Cytotoxicity Assay.

Receptor Binding Assays: Measuring Affinity and Selectivity

Receptor binding assays are fundamental for understanding how a THIQ derivative interacts with its target receptor, quantifying its affinity (Kd or Ki) and specificity.[18][19][20]

Causality Behind Experimental Choices: These assays are typically competitive, where the THIQ compound competes with a known, labeled ligand (radiolabeled or fluorescent) for binding to the receptor.[18][21] The source of the receptor can be cell membranes expressing the target or purified receptor protein. The choice of the labeled ligand and its concentration (usually at or below its Kd) is critical for assay sensitivity and accuracy.[22]

Featured Receptor Targets:

  • Orexin Receptors (OX1R, OX2R): THIQ derivatives have been explored as antagonists for treating insomnia.[1]

  • Sigma (σ) Receptors: Often overexpressed in cancer cells, making them a valuable therapeutic target.

Part 2: From Bench to Bedside: Assessing Performance In-Vivo

A compound that shines in-vitro may fail spectacularly in a living organism. In-vivo studies are the crucible where a compound's true potential is tested, evaluating its efficacy, safety, and pharmacokinetic profile in a complex biological system.[23]

Pharmacokinetic (PK) Studies: The Journey of a Drug

Pharmacokinetics describes what the body does to a drug: Absorption, Distribution, Metabolism, and Excretion (ADME). A potent compound is therapeutically useless if it is not absorbed, is metabolized too quickly, or doesn't reach its target tissue.

Causality Behind Experimental Choices: Rodents (mice and rats) are the standard for initial PK studies due to their physiological similarities to humans, cost-effectiveness, and established protocols.[24] The route of administration (e.g., intravenous vs. oral) is chosen to assess fundamental properties like clearance and oral bioavailability. Blood samples are collected at multiple time points to construct a concentration-time curve, from which key parameters are derived.

Key PK Parameters:

  • Half-life (t1/2): Time taken for the drug concentration to reduce by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Area Under the Curve (AUC): Represents total drug exposure over time.

  • Oral Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.[15]

Efficacy Studies in Animal Models: Proving Therapeutic Benefit

Efficacy studies use animal models that mimic human diseases to determine if a THIQ derivative produces the desired therapeutic effect.

Causality Behind Experimental Choices: The animal model must be relevant to the human disease. For oncology, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice.[25] The dosing regimen (dose level and frequency) is informed by the in-vitro potency and the compound's PK profile. The primary endpoint is typically a measurable outcome, such as tumor volume reduction or increased survival time.

Examples of In-Vivo Models for THIQ Derivatives:

  • Oncology: Measuring the reduction of tumor growth in mice bearing human cancer xenografts.[25][26]

  • Infectious Disease: Evaluating the reduction of parasite load in mice infected with S. japonicum (schistosomiasis).[3]

  • Inflammation: Assessing the reduction of neutrophil migration in a thioglycollate-induced peritonitis model in mice.[15]

  • Neurodegenerative Disease: Ameliorating cognitive deficits in APP/PS1 mouse models of Alzheimer's disease.[27]

Experimental Protocol: Cancer Xenograft Efficacy Study

  • Cell Implantation: Human cancer cells (e.g., 1-5 million cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[25]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Mice are randomized into treatment and control groups. The treatment group receives the THIQ derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule, while the control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are often excised for further analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated group to the control group.

G cluster_prep Model Development cluster_study Treatment Phase cluster_analysis Efficacy Analysis P1 Implant Human Cancer Cells into Immunocompromised Mice P2 Allow Tumors to Grow to Measurable Size P1->P2 A1 Randomize Mice into Control & Treatment Groups P2->A1 A2 Administer THIQ Derivative or Vehicle on Schedule A1->A2 A3 Monitor Tumor Volume & Body Weight Regularly A2->A3 D1 Conclude Study at Endpoint A3->D1 D2 Plot Tumor Growth Curves D1->D2 D3 Calculate Tumor Growth Inhibition (TGI) D2->D3

Workflow for an In-Vivo Cancer Xenograft Study.

Part 3: Bridging the In-Vitro/In-Vivo Gap

The ultimate goal is to establish an in-vitro-in-vivo correlation (IVIVC), where in-vitro results are predictive of in-vivo outcomes.[23] However, this is notoriously challenging. A compound with nanomolar potency in an enzyme assay may show no effect in an animal model due to poor absorption, rapid metabolism, or unforeseen toxicity.

Structure-Activity Relationship (SAR) is Key: Systematic chemical modification of the THIQ scaffold is crucial. SAR studies reveal how different functional groups influence not just in-vitro potency but also pharmacokinetic properties.[1] For instance, adding electron-donating or electron-withdrawing groups can significantly alter a compound's activity.[1][4] Similarly, some positions on the THIQ ring may be more susceptible to metabolic breakdown, requiring chemical modification to improve stability.[3]

A Case Study in Translation: LFA-1/ICAM-1 Antagonists The development of THIQ-based LFA-1/ICAM-1 antagonists provides an excellent example of the discovery pipeline.

  • In-Vitro Screening: Compounds were first evaluated in a cell-based adhesion assay to measure the inhibition of Hut-78 cell binding to ICAM-1.[15]

  • PK Profiling: Potent compounds were then advanced to pharmacokinetic studies in rats to assess their drug-like properties.[15]

  • Prodrug Strategy: To overcome poor cellular permeability and improve oral bioavailability, a lead compound was converted to an ethyl ester prodrug. This modification significantly enhanced its in-vivo performance.[15]

  • In-Vivo Efficacy: Finally, the prodrug was tested in a mouse peritonitis model, where it demonstrated a significant reduction in inflammation, validating the therapeutic concept.[15]

Data Summary

Table 1: Comparative In-Vitro Activity of Selected THIQ Derivatives

Compound Class/ExampleTargetIn-Vitro Assay TypePotency (IC50/Ki)Reference
PDE4B Inhibitors PDE4BEnzyme Inhibition0.88 - 23.25 µM[1]
Orexin Antagonists OX1R / OX2RReceptor BindingOX1 Ki: 30-31 nM[1]
Anti-HIV Agents HIV-1 Reverse TranscriptaseEnzyme InhibitionIC50: 4.10 µM[3]
LFA-1 Antagonists LFA-1/ICAM-1 InteractionCell Adhesion AssayIC50: 0.009 - 0.022 µM[15]
Antischistosomal Agents S. japonicum parasiteParasite Vitality Assay100% reduction at 15 µM[3]

Table 2: Comparative In-Vivo Performance of Selected THIQ Derivatives

Compound/ExampleAnimal ModelTherapeutic AreaKey In-Vivo OutcomeReference
Compound 195 S. japonicum infected miceInfectious Disease60-85% reduction in worm load[3]
(+)-SJ733 Malaria-infected modelsInfectious DiseasePotent activity, high oral bioavailability[3]
Compound 6t (Prodrug) Mouse Peritonitis ModelInflammationSignificant reduction of neutrophil migration[15]
Compounds 37 & 45 APP/PS1 MiceAlzheimer's DiseaseAmeliorated learning and memory impairment[27]

Conclusion

The evaluation of tetrahydroisoquinoline derivatives is a multi-faceted process that relies on a symbiotic relationship between in-vitro and in-vivo experimentation. In-vitro assays serve as the rapid, high-throughput engine for identifying potent compounds and elucidating their mechanisms of action. However, only through rigorous in-vivo testing in relevant animal models can we truly assess a compound's therapeutic potential, understanding its behavior within a complex physiological system. The successful translation from a lab curiosity to a clinical candidate depends on a deep understanding of the interplay between molecular potency, pharmacokinetics, and safety, a journey for which the THIQ scaffold continues to show immense promise across a multitude of diseases.[3][4]

References

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13817-13851. Available from: [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2). Available from: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]

  • PubMed. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Zhong, M., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5269-5273. Available from: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available from: [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available from: [Link]

  • AACR Journals. (2019). Abstract 22: Design and synthesis of substituted tetrahydroisoquinoline derivatives as anti-angiogenic and anti-breast cancer agents. Available from: [Link]

  • ResearchGate. (2018). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Available from: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Available from: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Available from: [Link]

  • DovePress. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available from: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Available from: [Link]

  • PubMed. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

  • Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Available from: [Link]

  • ResearchGate. (2019). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Available from: [Link]

  • JoVE. (2015). An In Vitro Enzymatic Assay to Measure Transcription Inhibition. Available from: [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Available from: [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, a fluorinated organic compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we must adopt a precautionary approach, treating the compound as hazardous and adhering to the highest standards of laboratory waste management.

Foundational Principles of Disposal: A Precautionary Approach

Given the limited specific toxicological and ecotoxicological data for 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, all disposal procedures must be predicated on the principle of minimizing exposure and environmental release. As a fluorinated heterocyclic compound, it should be managed as a halogenated organic waste.[1] Halogenated organic wastes are typically disposed of via incineration at high temperatures in regulated hazardous waste facilities to ensure complete destruction.[1]

Key Safety Considerations:

  • Assume Hazard: In the absence of contrary data, treat 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione as a potentially toxic and environmentally harmful substance.

  • Segregation is Paramount: Never mix halogenated organic waste with non-halogenated waste streams.[1][2] Doing so contaminates the entire volume and can lead to significantly higher disposal costs and improper treatment.[3]

  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4][5]

  • No Evaporation: Do not leave waste solutions containing this compound to evaporate in a fume hood as a means of disposal.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling any form of waste containing 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione, appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a risk of splashing.[7]Protects against accidental splashes of solutions or contact with solid dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, 0.4 mm or thicker) are essential.[8] Consider double-gloving for added protection, especially when handling neat compound.Prevents skin contact and absorption. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[7]Protects clothing and skin from contamination.
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a hood, a respirator may be necessary.[7]Minimizes inhalation of airborne particles or vapors. Respirator use requires inclusion in a formal respiratory protection program with medical clearance and fit-testing.[9][10]

Waste Stream Management: Segregation and Containment

Proper segregation and containment at the point of generation are crucial for safe and compliant disposal.[2][11][12] All waste containing 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione must be collected as Halogenated Organic Waste .[1]

Waste Disposal Decision Workflow

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 2
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.